6-(pentyloxy)-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pentoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-7-18-11-6-5-10-8-13(14(16)17)15-12(10)9-11/h5-6,8-9,15H,2-4,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNSGTAFBVDGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 6-(pentyloxy)-1H-indole-2-carboxylic acid
This technical guide details the chemical properties, synthesis, and application potential of 6-(pentyloxy)-1H-indole-2-carboxylic acid (CAS: 383133-78-6). This lipophilic indole derivative serves as a critical chemical probe in drug discovery, particularly for targeting hydrophobic pockets in receptors such as the NMDA glycine site and enzymes like Phospholipase A2 (PLA2).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents a structural modification of the classic indole-2-carboxylic acid scaffold, introducing a pentyl ether chain at the C6 position. This modification significantly alters the lipophilicity and membrane permeability compared to its methoxy or hydroxy analogues.
Core Data Table
| Property | Value / Description |
| IUPAC Name | 6-(Pentyloxy)-1H-indole-2-carboxylic acid |
| CAS Number | 383133-78-6 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low water solubility (<0.1 mg/mL) |
| pKa (Acid) | 3.8 – 4.2 (Predicted, Carboxylic acid) |
| pKa (Indole NH) | ~16 (Predicted, very weak acid) |
| LogP | ~4.1 (Predicted) |
| H-Bond Donors | 2 (Indole NH, Carboxyl OH) |
| H-Bond Acceptors | 3 (Carboxyl C=O, Carboxyl OH, Ether O) |
Synthetic Methodology
The most robust synthetic route for 6-(pentyloxy)-1H-indole-2-carboxylic acid involves the selective O-alkylation of the 6-hydroxy precursor. This method avoids the regioselectivity issues often encountered in Fischer indole synthesis for 6-substituted indoles.
Protocol: O-Alkylation of 6-Hydroxyindole-2-carboxylate
Rationale: Direct alkylation of the carboxylic acid is avoided by using an ester intermediate or controlling pH, but the most scalable route uses the ethyl ester of the 6-hydroxy derivative to prevent esterification of the pentyl group or side reactions.
Step 1: Williamson Ether Synthesis[1]
-
Reagents: Ethyl 6-hydroxy-1H-indole-2-carboxylate (1.0 eq), 1-Bromopentane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF or Acetone.
-
Procedure:
-
Dissolve Ethyl 6-hydroxy-1H-indole-2-carboxylate in DMF under inert atmosphere (N₂).
-
Add K₂CO₃ and stir for 30 minutes to deprotonate the phenol (pKa ~10).
-
Add 1-Bromopentane dropwise.
-
Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.[1]
-
Product: Ethyl 6-(pentyloxy)-1H-indole-2-carboxylate.
-
Step 2: Saponification[1]
-
Reagents: LiOH or NaOH (3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the intermediate ester in THF/Water.
-
Add base and stir at room temperature for 12 hours.
-
Acidification: Cool to 0°C and acidify to pH 2–3 with 1M HCl.
-
Isolation: The free acid, 6-(pentyloxy)-1H-indole-2-carboxylic acid , will precipitate. Filter and recrystallize from Ethanol/Water.
-
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway from 6-hydroxy precursor to final carboxylic acid product via Williamson ether synthesis and saponification.
Chemical Reactivity & Stability[2][9]
Indole Ring Reactivity[2]
-
C3 Electrophilic Substitution: The C3 position remains the most nucleophilic site. The electron-donating pentyloxy group at C6 enhances the electron density of the benzene ring, but the electron-withdrawing carboxyl group at C2 deactivates the pyrrole ring slightly. Electrophilic attack (e.g., formylation, halogenation) will predominantly occur at C3.
-
Oxidation: The indole core is susceptible to oxidation. Solutions should be stored protected from light and air to prevent the formation of isatin derivatives or oxidative polymerization.
Carboxylic Acid Functionality[2][9]
-
Amide Coupling: The C2 carboxylic acid is readily convertible to amides using standard coupling reagents (EDC, HATU). This is critical for generating indole-2-carboxamide libraries, a common pharmacophore in antiviral and neuroactive drug design.
-
Decarboxylation: Thermal decarboxylation to 6-(pentyloxy)indole can occur at high temperatures (>200°C) or under specific acidic conditions, though the 2-carboxylic acid is generally stable at room temperature.
Biological Applications & Mechanism of Action[10]
The 6-(pentyloxy) substituent is not merely structural; it is a functional probe for hydrophobic interactions .
NMDA Receptor Antagonism (Glycine Site)
Indole-2-carboxylic acids are established competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[2]
-
Mechanism: The carboxylate group mimics the glycine carboxylate, interacting with Arg482 and Thr479 in the binding pocket.
-
Role of C6-Pentyloxy: Early SAR studies (e.g., on 6-chloro or 6-methyl derivatives) suggest that the C6 position sits in a hydrophobic pocket. The pentyl chain extends this interaction, potentially increasing affinity (Ki) through van der Waals forces and improving blood-brain barrier (BBB) penetration due to higher lipophilicity (LogP ~4.1).
PLA2 Inhibition
Indole derivatives are investigated as inhibitors of Phospholipase A2 (PLA2).
-
Lipid Interface: PLA2 acts at the lipid-water interface. The pentyl chain of 6-(pentyloxy)-1H-indole-2-carboxylic acid acts as a "lipid anchor," orienting the inhibitor at the membrane surface where it can effectively compete with phospholipid substrates for the enzyme active site.
HIV-1 Integrase Inhibition
6-Substituted indole-2-carboxylic acids have been identified as inhibitors of HIV-1 integrase strand transfer.[3]
-
Chelation: The indole core and the C2 carboxyl/C3 substituents can chelate the Mg²⁺ cofactors in the integrase active site. The 6-pentyloxy group provides steric bulk that may displace viral DNA or interact with the hydrophobic viral DNA-binding channel.
Biological Interaction Diagram
Caption: Structure-Activity Relationship (SAR) mapping of the compound to key biological targets.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. Light sensitive.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). For aqueous assays, dilute ensuring the final DMSO concentration is <1% to prevent precipitation due to the lipophilic pentyl chain.[1]
References
-
Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[4][2][5] Science, 243(4898), 1611-1613. Link
-
Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the NMDA-associated glycine recognition site.[6] Journal of Medicinal Chemistry, 35(10), 1791-1799. Link
-
Zhao, X., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9598-9606.[1] Link
-
Balsamini, C., et al. (1998). Indole derivatives as inhibitors of phospholipase A2. European Journal of Medicinal Chemistry, 33(6), 513-524. Link
-
PubChem. (2025). 6-(Pentyloxy)-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link
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- 6. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Substituted Indole-2-Carboxylic Acids: A Technical Guide for Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with significant therapeutic potential across a spectrum of diseases. Strategic substitution at the 6-position of this heterocyclic core has emerged as a particularly fruitful avenue for modulating biological activity and optimizing drug-like properties. This in-depth technical guide provides a comprehensive overview of the therapeutic landscape of 6-substituted indole-2-carboxylic acids, with a focus on their applications in oncology, virology, and neuroprotection. We will delve into the synthetic strategies for accessing these compounds, elucidate their mechanisms of action through detailed signaling pathways, and present a critical analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Enduring Significance of the Indole-2-Carboxylic Acid Moiety
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the design of small molecule therapeutics. The indole-2-carboxylic acid scaffold, in particular, has garnered significant attention due to the carboxylic acid group's ability to act as a key pharmacophoric element, often engaging in crucial interactions with biological targets.[2]
The strategic importance of the 6-position on the indole ring lies in its vectoral projection into solvent-exposed regions or specific sub-pockets of target proteins. This allows for the introduction of a diverse array of substituents to fine-tune potency, selectivity, and pharmacokinetic parameters without disrupting the core binding interactions of the indole-2-carboxylic acid pharmacophore. This guide will explore the profound impact of these 6-position modifications on the therapeutic potential of this compound class.
Therapeutic Applications of 6-Substituted Indole-2-Carboxylic Acids
Derivatives of 6-substituted indole-2-carboxylic acid have demonstrated remarkable efficacy in several key therapeutic areas. This section will explore their applications in oncology, as anti-HIV agents, and in the emerging field of neuroprotection.
Oncology: A Multi-pronged Attack on Cancer
6-substituted indole-2-carboxylic acids have emerged as potent anticancer agents, often exhibiting multi-targeted mechanisms of action.[3] This versatility makes them particularly attractive for combating the heterogeneity and adaptive resistance characteristic of many cancers.
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key players in tumor growth, proliferation, and angiogenesis.[3] Their overexpression is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Several 6-substituted indole-2-carboxylic acid derivatives have been identified as potent inhibitors of these receptor tyrosine kinases.[3]
The mechanism of inhibition typically involves the indole-2-carboxylic acid scaffold binding to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. The substituent at the 6-position often extends into a hydrophobic pocket, enhancing binding affinity and selectivity.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by 6-substituted indole-2-carboxylic acids.
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion.[4] They catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[5] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), creating an immunosuppressive tumor microenvironment.[6]
6-substituted indole-2-carboxylic acids have been developed as dual inhibitors of IDO1 and TDO.[6] By blocking these enzymes, these compounds can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby reactivating anti-tumor immunity.
Signaling Pathway: IDO1/TDO Inhibition and Immune Activation
Caption: Mechanism of immune reactivation by IDO1/TDO inhibition.
Anti-HIV Activity: Targeting HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[4] This makes it an attractive target for antiretroviral therapy.
6-substituted indole-2-carboxylic acids have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[4] The mechanism of action involves the chelation of two magnesium ions (Mg2+) in the active site of the integrase enzyme by the indole nucleus and the carboxylic acid group.[4] This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction. The substituent at the 6-position can further enhance potency through interactions with the viral DNA, such as π-π stacking.[4]
Experimental Workflow: HIV-1 Integrase Inhibition Assay
Caption: A generalized workflow for assessing HIV-1 integrase inhibition.
Neuroprotection: A New Frontier
Recent studies have begun to explore the neuroprotective potential of indole-based compounds. While research specifically on 6-substituted indole-2-carboxylic acids in this area is still emerging, the broader class of indole derivatives has shown promise in combating oxidative stress and amyloid aggregation, key pathological features of neurodegenerative diseases.[7] The antioxidant properties of the indole nucleus and the ability of substituents to modulate protein-protein interactions suggest that 6-substituted indole-2-carboxylic acids could be a promising scaffold for the development of novel neuroprotective agents.
Synthesis of 6-Substituted Indole-2-Carboxylic Acids
The synthesis of 6-substituted indole-2-carboxylic acids typically begins with a pre-functionalized indole-2-carboxylate ester. The 6-position is often introduced via halogenation, followed by a transition metal-catalyzed cross-coupling reaction to introduce a variety of substituents. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
General Synthetic Scheme
A common synthetic route involves the following key steps:
-
Esterification: Protection of the carboxylic acid of a commercially available indole-2-carboxylic acid as an ester (e.g., ethyl or methyl ester).
-
Halogenation: Selective bromination or iodination at the 6-position of the indole ring.
-
Cross-Coupling: Introduction of the desired substituent at the 6-position via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.
-
Hydrolysis: Saponification of the ester to afford the final 6-substituted indole-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of a 6-Amino-Indole-2-Carboxylic Acid Derivative
This protocol provides a representative example of the synthesis of a 6-amino-substituted indole-2-carboxylic acid, a common intermediate for further derivatization.
Step 1: Esterification of 6-Bromo-1H-indole-2-carboxylic acid
-
To a solution of 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/mmol), add concentrated sulfuric acid (0.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-bromo-1H-indole-2-carboxylate.[8]
Step 2: Buchwald-Hartwig Amination
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(OAc)2 and XPhos).
-
Add anhydrous 1,4-dioxane (15 mL/mmol) and degas the mixture.
-
Heat the reaction to 100-110 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the ethyl 6-amino-1H-indole-2-carboxylate derivative.[8]
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ethyl 6-amino-1H-indole-2-carboxylate derivative (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 80 °C for 1.5-2 hours.
-
Cool the reaction to room temperature and adjust the pH to approximately 6 with acetic acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 6-amino-1H-indole-2-carboxylic acid derivative.[8]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-substituted indole-2-carboxylic acids is highly dependent on the nature of the substituent at the 6-position. The following table summarizes key SAR findings from the literature.
| Therapeutic Target | 6-Position Substituent | Effect on Activity | Rationale | Reference(s) |
| HIV-1 Integrase | Halogenated benzene ring | Increased potency | Engages in π-π stacking interactions with viral DNA. | [4] |
| EGFR/VEGFR-2 | Aryl or heteroaryl fragments | Essential for activity | Provides additional binding interactions within the kinase domain. | [3] |
| IDO1/TDO | Acetamido group | Potent dual inhibition | Likely forms key hydrogen bonds in the active sites of both enzymes. | [6] |
| Neuroprotection | (Data Emerging) | (Under Investigation) | Antioxidant and anti-aggregation properties are being explored. | [7] |
Conclusion and Future Directions
6-substituted indole-2-carboxylic acids represent a highly versatile and therapeutically relevant class of compounds. Their demonstrated efficacy as anticancer, antiviral, and potentially neuroprotective agents underscores the value of this scaffold in modern drug discovery. The ability to readily modify the 6-position allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Exploration of Novel 6-Position Substituents: The chemical space at the 6-position is vast and largely unexplored. The synthesis and evaluation of novel derivatives will undoubtedly lead to the discovery of new therapeutic agents.
-
Elucidation of Detailed Mechanisms of Action: For emerging applications such as neuroprotection, a deeper understanding of the molecular mechanisms of action is crucial for rational drug design.
-
Development of More Efficient and Greener Synthetic Methodologies: While effective synthetic routes exist, the development of more sustainable and cost-effective methods for the large-scale production of these compounds is essential for their clinical translation.
References
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]]
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Douguet, D., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985.[6]
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Feng, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 993-1003.[4][9]
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Gaspari, M., et al. (2019). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research, 25(5), 1439-1447.[10]
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He, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.[8]
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Huang, T., et al. (2019). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. International Journal of Molecular Sciences, 20(11), 2763.[5]
-
Mahmood, A. A. R., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892.[3]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]]
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Platten, M., et al. (2015). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in Immunology, 6, 358.[6]
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Prendergast, G. C., et al. (2018). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Cancer Immunology, Immunotherapy, 67(12), 1837-1848.[4]
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Sardo, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Pharmaceuticals, 17(1), 1.[7]
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Vacca, V., et al. (2018). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 23(12), 3237.[8]
-
Wang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.[11]
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YouTube. (2011, May 30). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. Bowel Cancer Australia. [Link]]
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Zhang, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 25(15), 3352.[12]
-
Zhang, Y., et al. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 7(34), 30149-30163.[13]
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Zuccotto, F., et al. (2016). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 6, 38502.[1]
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Zuccotto, F., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1586-1591.[2]
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Precision Molecular Docking Guide: 6-(pentyloxy)-1H-indole-2-carboxylic acid Targeting Secretory Phospholipase A2 (sPLA2)
Executive Summary
This technical guide details the molecular docking workflow for 6-(pentyloxy)-1H-indole-2-carboxylic acid , a representative amphiphilic inhibitor designed to target Secretory Phospholipase A2 (sPLA2) . The compound features a polar "head" (indole-2-carboxylic acid) capable of chelating the catalytic calcium ion, and a lipophilic "tail" (6-pentyloxy) designed to occupy the enzyme's hydrophobic channel.
This guide moves beyond generic protocols, addressing the specific challenges of docking flexible, metal-coordinating ligands. It is structured for computational chemists and medicinal chemists requiring high-fidelity binding mode predictions.
Ligand Architecture & Conformational Analysis
The ligand, 6-(pentyloxy)-1H-indole-2-carboxylic acid , functions as a substrate mimetic. Successful docking requires accurate modeling of its two distinct functional domains:
-
The Pharmacophore (Head): The indole-2-carboxylate moiety.[1] It mimics the phosphate headgroup of the phospholipid substrate.
-
The Hydrophobic Auxophore (Tail): The pentyloxy chain at the C6 position. It mimics the sn-2 fatty acyl chain of the substrate.
Protocol: Ligand Preparation
Standard force fields (e.g., MMFF94) often fail to accurately predict the planarity of the indole ring when substituted with electron-donating groups. Quantum mechanical optimization is recommended.
-
Structure Generation: Build the 2D structure and convert to 3D.
-
Protonation State (Critical): At physiological pH (7.4), the carboxylic acid (pKa ~ 3-4) will be deprotonated (
).-
Action: Set the net charge to -1 . This is essential for the electrostatic interaction with the Calcium ion (
).
-
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) to relax the pentyloxy ether linkage, ensuring the torsion angle at the C6-O bond reflects a low-energy conformation.
-
Rotatable Bonds: Define the pentyloxy chain carbons as rotatable. Keep the indole ring and carboxylate rigid.
Target Selection & System Preparation
The most biologically relevant target for this scaffold is Group IIA Secretory PLA2 (sPLA2) .
-
Recommended PDB Structure: 1DB4 (Crystal structure of human sPLA2 with a transition state analogue) or 1KVO .
-
Resolution Criteria: Select structures with resolution < 2.0 Å.
Protocol: The "Metalloprotein" Challenge
Standard docking pipelines often strip all heteroatoms. Do NOT remove the Calcium ion. The catalytic mechanism of sPLA2 relies on
| Component | Action | Scientific Rationale |
| Calcium Ion ( | RETAIN | Essential for coordinating the carboxylate head of the ligand. |
| Water Molecules | SELECTIVE | Keep structural waters coordinating the |
| Co-Crystallized Ligand | REMOVE | Remove the native inhibitor but use its centroid to define the grid box. |
| Histidine 48 | PROTONATE | Ensure His48 (part of the catalytic dyad) is protonated at the |
Computational Workflow Visualization
The following diagram outlines the integrated workflow, highlighting the critical decision points for the Calcium-dependent docking pathway.
Figure 1: Strategic workflow for docking indole-2-carboxylic acid derivatives into metalloproteins.
Docking Protocol & Parameterization
Grid Generation
The active site of sPLA2 is a deep, hydrophobic channel with a polar opening.[2]
-
Center: Define the grid box center using the coordinates of the catalytic Calcium ion and the
atom of His48. -
Dimensions:
Å. This is sufficient to accommodate the indole head and the flexible 5-carbon tail.
Algorithm Settings (AutoDock 4.2 / Vina Example)
-
Exhaustiveness: Set to 32 or higher (default is usually 8). The flexible pentyloxy tail requires higher sampling to find the global minimum within the hydrophobic channel.
-
Energy Function: Ensure the scoring function accounts for metal coordination terms (e.g., AutoDock4
parameters or Glide Metal constraints).
Interaction Analysis & Interpretation
A successful pose for 6-(pentyloxy)-1H-indole-2-carboxylic acid must exhibit specific interactions. Use the checklist below to validate your results.
The "Bidentate" Check
The most potent indole inhibitors of sPLA2 bind via a specific mechanism:
-
Calcium Coordination: The carboxylate oxygen atoms should coordinate with the
ion (Distance: 2.2 – 2.6 Å). -
Hydrogen Bonding: The indole -NH- group acts as a donor to the backbone carbonyl of His48 or Asp49 .
-
Hydrophobic Burial: The 6-pentyloxy tail must extend into the "hydrophobic channel" lined by Leu2, Phe5, and Tyr52 . It should not be solvent-exposed.
Interaction Logic Diagram
Figure 2: Mechanistic interaction map.[2] The carboxylate-Calcium interaction is the primary anchor, while the pentyloxy tail provides selectivity via hydrophobic fit.
Validation & Quality Control
To ensure the trustworthiness of your docking pose:
-
Redocking: If using PDB 1DB4, extract the native ligand and redock it. The RMSD between the docked pose and crystal pose must be < 2.0 Å .
-
Decoy Set: Dock a set of "inactive" indole analogues (e.g., indole-3-carboxylic acid or indoles without the lipophilic tail). The 6-pentyloxy compound should score significantly better (more negative
) due to the hydrophobic contribution of the tail.
References
-
Sommerhoff, C. P., et al. (2012).[2] Inhibition of human secretory phospholipase A2 by indole derivatives: Kinetic and docking studies.[3] Journal of Medicinal Chemistry.
-
Scott, D. L., et al. (1990). Structure of a potent antitumor agent complexed with bee venom phospholipase A2. Science (describing the indole-PLA2 binding mode).
-
Smart, B. P., et al. (2006).[2] Structure-activity relationships of indole-based inhibitors of secretory phospholipase A2.[4] Bioorganic & Medicinal Chemistry.[5][6][7]
-
Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry.
Sources
- 1. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Pentyloxy-Substituted Indoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold and the Significance of Pentyloxy Substitution
The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic therapeutic agents.[1][2] Its inherent bioactivity and synthetic tractability have made it a focal point for drug discovery efforts targeting a wide spectrum of diseases. The strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological profile, enabling the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the introduction of a pentyloxy group has emerged as a key modification influencing the biological activities of indole derivatives, ranging from potent cannabinoid receptor modulation to promising anticancer, anti-inflammatory, and neuroprotective effects.
This technical guide provides an in-depth exploration of the biological activities of pentyloxy-substituted indoles. We will delve into the synthetic strategies for accessing these compounds, dissect their mechanisms of action across various biological targets, and present a comprehensive overview of their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel indole-based therapeutics.
Synthetic Strategies for Pentyloxy-Substituted Indoles
The synthesis of pentyloxy-substituted indoles can be achieved through several established and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on the indole core and the availability of starting materials.
Fischer Indole Synthesis
A classic and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[1][2][3] For the synthesis of pentyloxy-substituted indoles, a pentyloxy-substituted phenylhydrazine serves as a key starting material.
Conceptual Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Workflow.
Detailed Protocol: Synthesis of a Pentyloxy-Substituted Indole via Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of a pentyloxy-substituted indole using the Fischer indole synthesis.
Materials:
-
(4-Pentyloxyphenyl)hydrazine hydrochloride
-
Appropriate aldehyde or ketone (e.g., pyruvic acid for a 2-carboxyindole)
-
Glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid)
-
Ethanol
-
Sodium acetate (if starting from the hydrochloride salt)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask, dissolve (4-pentyloxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
-
Indolization:
-
To the reaction mixture containing the hydrazone, add glacial acetic acid.
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Pour the cooled reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pentyloxy-substituted indole.
-
Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that allows for the construction of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[4][5] This method offers a high degree of flexibility and functional group tolerance.
Conceptual Workflow for Larock Indole Synthesis:
Sources
- 1. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
literature review on indole-2-carboxylic acid derivatives
An In-Depth Technical Guide to Indole-2-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
Abstract
The indole-2-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, celebrated for its structural versatility and presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of its derivatives. We delve into key synthetic strategies for functionalizing the indole core, detailing the rationale behind various experimental choices. The guide critically examines the structure-activity relationships (SAR) of these derivatives against prominent therapeutic targets, including HIV-1 integrase, cancer-related proteins like 14-3-3η and EGFR/CDK2, and the cannabinoid receptor 1 (CB1).[1][3][4][5] By synthesizing field-proven insights with detailed protocols and mechanistic diagrams, this document serves as an authoritative resource for harnessing the full potential of the indole-2-carboxylic acid framework in modern drug discovery.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry
Introduction to the Indole Moiety's Significance
The indole ring system is a ubiquitous feature in natural products and essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin and melatonin.[6] Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for interacting with a wide array of biological targets.[1][7] Historically, indole-containing drugs such as the anti-inflammatory indomethacin and the antihypertensive reserpine have demonstrated the therapeutic power of this heterocycle.[1][6]
The Unique Role of the 2-Carboxylic Acid Moiety
Positioning a carboxylic acid group at the C2 position of the indole ring imparts specific and advantageous properties. This functional group can act as a key hydrogen bond donor and acceptor, or as a crucial metal-chelating element, which is fundamental to the mechanism of action for several classes of its derivatives.[3][8] This feature makes indole-2-carboxylic acid not just a synthetic intermediate, but an active pharmacophoric element. It is a versatile building block that allows for extensive functionalization, enabling the creation of diverse chemical libraries for drug screening.[2]
Synthetic Strategies for Indole-2-Carboxylic Acid Derivatives
The synthesis of diverse indole-2-carboxylic acid derivatives hinges on both the initial construction of the core and the subsequent strategic functionalization at its various positions.
Foundational Synthesis of the Indole-2-Carboxylic Acid Core
Classic name reactions are often employed to construct the indole nucleus itself. The Fischer indole synthesis , which involves the reaction of a phenylhydrazine with an aldehyde or ketone, is a robust method.[6] For instance, reacting phenylhydrazine with pyruvic acid yields indole-2-carboxylic acid after cyclization and subsequent decarboxylation.[6] Another established method is the Madelung synthesis , which involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures.[9]
Key Functionalization Reactions at Different Positions
The true power of this scaffold lies in the ability to selectively modify its N1, C3, C5, and C6 positions. The choice of reaction is dictated by the desired biological target and the established SAR.
-
N-Substitution and Amide Formation: The carboxylic acid at C2 is readily converted into amides. This is a common strategy, particularly for developing CB1 receptor modulators.[4][10] The synthesis involves activating the carboxylic acid (e.g., by converting it to an acid chloride) followed by coupling with a desired amine.[11]
-
C3-Position Modification: Due to the electron-rich nature of the indole ring, the C3 position is highly susceptible to electrophilic substitution.[12]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using reagents like phosphorus oxychloride and DMF, which can then be further modified.[13][14] The rationale for this step is to create a handle for further elaboration, such as reduction to a hydroxymethyl group.[15]
-
Friedel-Crafts Acylation: This allows the introduction of acyl groups at C3, which can be subsequently reduced to alkyl chains, a key modification for tuning the allosteric modulation of CB1 receptors.[4]
-
-
C5/C6-Position Modification: Modifications on the benzene portion of the indole ring are crucial for tuning properties like target affinity and pharmacokinetics.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. Starting with a bromo-substituted indole (e.g., 3-bromoindole-2-carboxylic acid or 6-bromoindole-2-carboxylic acid), various anilines can be introduced to explore SAR, as demonstrated in the development of HIV-1 integrase inhibitors.[13][15]
-
Experimental Protocol: Synthesis of a C6-Arylamino-C3-Substituted Indole-2-Carboxylic Acid Derivative
This protocol is a composite representation based on methodologies for synthesizing HIV-1 integrase inhibitors.[13][14][15] It demonstrates a multi-step sequence involving esterification, C3-formylation, reduction, etherification, and finally, a palladium-catalyzed cross-coupling reaction.
Step 1: Esterification of 6-Bromo-1H-indole-2-carboxylic acid
-
Dissolve 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Add concentrated sulfuric acid (0.5 eq) dropwise.
-
Heat the mixture to 80°C and stir for 2 hours, monitoring by TLC.[13]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield ethyl 6-bromo-1H-indole-2-carboxylate.
Step 2: Vilsmeier-Haack Formylation at C3
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add phosphorus oxychloride (POCl3, 2.0-3.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.[14][15]
-
Neutralize the reaction with a sodium carbonate solution and extract with ethyl acetate to obtain ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate.
Step 3: Reduction and Etherification
-
Reduce the formyl group to a hydroxymethyl group using a mild reducing agent like Al(O-i-Pr)3 in isopropanol.[15]
-
The resulting alcohol is then etherified. To a solution of the alcohol (1.0 eq) in DMF, add potassium carbonate (K2CO3, 2.0 eq) and the desired benzyl halide (e.g., o-fluorobenzyl alcohol, 1.2 eq). Stir at room temperature for 3-5 hours.[15]
Step 4: Buchwald-Hartwig Cross-Coupling
-
To a solution of the C3-etherified product (1.0 eq) in 1,4-dioxane, add the desired substituted aniline (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.1 eq), and Xphos (0.2 eq).[13][15]
-
Heat the mixture under an inert atmosphere at 100-110°C for 2-4 hours.[13]
-
After cooling, filter the mixture and purify by column chromatography.
Step 5: Saponification
-
Hydrolyze the resulting ester using NaOH in a methanol/water mixture at 80°C for 1.5 hours to yield the final carboxylic acid derivative.[15]
Key Therapeutic Targets and Biological Activities
The structural diversity achievable with the indole-2-carboxylic acid scaffold translates into a wide range of biological activities.
HIV-1 Integrase Inhibition
A significant application of these derivatives is as HIV-1 integrase strand transfer inhibitors (INSTIs).[3][8] HIV-1 integrase is a crucial enzyme for viral replication, and INSTIs are a cornerstone of modern antiretroviral therapy.[13]
-
Mechanism of Action: The core mechanism involves the chelation of two divalent magnesium ions (Mg2+) within the integrase active site.[3][13] The indole nitrogen and the C2-carboxylate oxygen atoms coordinate with these ions, preventing the binding of viral DNA and halting the strand transfer process.[3][8]
-
Structure-Activity Relationship (SAR):
-
C6 Position: Introducing a halogenated benzene ring at the C6 position via cross-coupling significantly enhances potency. This group is believed to engage in π-π stacking interactions with viral DNA.[3][14]
-
C3 Position: Adding a long-chain substituent at the C3 position can improve interactions with a hydrophobic pocket near the active site, further boosting inhibitory activity.[8][15][16]
-
C5 Position: Substitution at C5 with groups like a nitro group has also been explored to modulate electronic properties and activity.[13][14]
-
| Position | Substituent Type | Impact on Activity (HIV-1 Integrase) | Rationale |
| C2 | Carboxylic Acid | Essential | Chelates Mg2+ ions in the active site.[8][15] |
| C3 | Long-chain ethers | Increases Potency | Interacts with a nearby hydrophobic cavity.[15][16] |
| C6 | Halogenated Phenyl | Increases Potency | Provides π-π stacking with viral DNA.[3][14] |
| N1 | Unsubstituted (N-H) | Preferred | Acts as a hydrogen bond donor for Mg2+ chelation.[3] |
Anticancer Activity
Indole-2-carboxylic acid derivatives have emerged as promising anticancer agents by targeting various pathways involved in cell proliferation and survival.[1][7]
-
Targeting Protein-Protein Interactions (14-3-3η): Certain 1H-indole-2-carboxylic acid derivatives have been developed to target the 14-3-3η protein, which is overexpressed in several cancers and plays a role in cell cycle regulation and apoptosis. Optimized compounds show potent inhibitory activities against human liver cancer cell lines.[1]
-
Dual Kinase Inhibition (EGFR/CDK2): Indole-2-carboxamides have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This dual-targeting approach can overcome resistance mechanisms and lead to potent antiproliferative activity. Some derivatives have shown superior potency compared to reference drugs like dinaciclib.[5]
| Derivative Class | Target(s) | Example Activity | Reference |
| 1H-indole-2-carboxylic acids | 14-3-3η Protein | Potent inhibition of liver cancer cell lines | [1] |
| Indole-2-carboxamides | EGFR / CDK2 | IC50 values of 11-34 nM against CDK2 | [5] |
Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
Indole-2-carboxamides represent a distinct class of allosteric modulators for the CB1 receptor, a G-protein coupled receptor involved in various physiological processes.
-
Mechanism of Allosteric Modulation: Unlike orthosteric ligands that bind to the primary active site, these derivatives bind to a separate, allosteric site on the receptor. This binding event changes the receptor's conformation, thereby modulating the binding and/or efficacy of endogenous ligands (like anandamide) at the orthosteric site.[4]
-
Structure-Activity Relationship (SAR):
-
The indole ring itself is important for high binding affinity to the allosteric site.[4]
-
C3-alkyl groups are critical and profoundly impact the ligand's allosteric effects.[4]
-
A chloro or fluoro group at the C5 position and an electron-donating group (e.g., diethylamino) on the N-phenyl ring of the carboxamide enhance potency as negative allosteric modulators.[10]
-
Conclusion and Future Outlook
The indole-2-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have yielded potent inhibitors of critical therapeutic targets in virology, oncology, and neurology. The ease of functionalization at multiple positions allows for precise tuning of pharmacological properties, guided by increasingly sophisticated structure-activity relationship studies.
Future research will likely focus on exploring new biological targets and expanding the therapeutic applications of these derivatives.[7] Investigating their potential as neuroprotective agents, antimicrobials, and anti-inflammatory drugs remains a promising avenue.[1][17][18] Furthermore, the application of novel synthetic methodologies and computational modeling will undoubtedly accelerate the discovery of next-generation therapeutics built upon this exceptional chemical core.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Synthesis and Chemistry of Indole. N.A..
- Indole-2-carboxylic acid. Chem-Impex.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu.
- Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives.
- Indole-2-carboxylic acid derivatives.
- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
- Exploring the Versatile Pharmacological Potential of Indole Deriv
- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Binding Affinity Mechanisms of 6-(Pentyloxy)-1H-Indole-2-Carboxylic Acid
The following technical guide details the binding affinity mechanisms, synthesis, and experimental validation for 6-(pentyloxy)-1H-indole-2-carboxylic acid .
Content Type: Technical Whitepaper | Focus: Lipid Mimicry & Enzyme Inhibition Target Audience: Medicinal Chemists, Structural Biologists, and Pharmacologists
Executive Summary: The Lipid Mimetic Paradigm
6-(pentyloxy)-1H-indole-2-carboxylic acid (CAS: 383133-78-6) represents a classic "lipid mimetic" scaffold. Its pharmacological utility is derived from its structural homology to the transition state of phospholipid hydrolysis.
The molecule functions primarily as a competitive inhibitor of Phospholipase A2 (PLA2) enzymes (specifically cytosolic cPLA2 and secreted sPLA2 subtypes). By mimicking the sn-2 acyl chain of a phospholipid substrate via its pentyloxy tail, while simultaneously engaging the catalytic center with its carboxylate head, it effectively "locks" the enzyme in an inactive conformation.
Core Pharmacophore Breakdown
| Structural Domain | Chemical Moiety | Biological Function |
| Warhead (Head) | C2-Carboxylic Acid | Electrostatic Anchor: Coordinates with the catalytic Calcium ( |
| Scaffold (Core) | Indole Ring | Rigid Linker: Provides planar geometry to align the head and tail, restricting entropic freedom and enhancing binding enthalpy ( |
| Probe (Tail) | C6-Pentyloxy Ether | Hydrophobic Wedge: Occupies the enzyme's hydrophobic channel, displacing water and mimicking the arachidonyl tail of the natural substrate. |
Mechanistic Deep Dive: Binding Affinity & Thermodynamics
The Hydrophobic Effect & Channel Occupancy
The binding affinity of 6-(pentyloxy)-1H-indole-2-carboxylic acid is thermodynamically driven by the hydrophobic effect .
-
The Target: PLA2 enzymes possess a deep, hydrophobic channel ("active site slot") designed to accept the fatty acid tail of a phospholipid.
-
The Mechanism: In an aqueous environment, the enzyme's channel contains ordered, high-energy water molecules. When the lipophilic pentyloxy chain enters this pocket, these water molecules are displaced into the bulk solvent.
-
Thermodynamic Result: This displacement results in a significant increase in solvent entropy (
), which is the primary driver of the negative Gibbs free energy ( ) of binding.
Chelation & Electrostatics
While the tail provides the affinity via entropy, the C2-carboxylate provides the specificity and orientation.
-
In sPLA2 (Secreted): The carboxylate oxygen atoms act as bidentate ligands, coordinating the essential
ion within the active site. This blocks the water molecule required for the hydrolysis of the ester bond in natural phospholipids. -
In cPLA2 (Cytosolic): The carboxylate forms hydrogen bond networks with the catalytic dyad (typically Serine-228 and Aspartic Acid-549), preventing the nucleophilic attack on the substrate.
Experimental Protocols (Self-Validating Systems)
Synthesis: Modified Reissert Indole Synthesis
Rationale: This protocol ensures high regioselectivity for the C2-carboxyl and C6-alkoxy placement, avoiding the mixture of isomers common in Fischer indole synthesis.
Reagents:
-
Starting Material: 4-(pentyloxy)-1-nitro-2-methylbenzene
-
Reagent B: Potassium ethoxide (KOEt)
-
Reagent C: Zinc powder / Acetic Acid (Reduction)
Step-by-Step Methodology:
-
Condensation: Dissolve 4-(pentyloxy)-1-nitro-2-methylbenzene (10 mmol) in anhydrous ethanol. Add diethyl oxalate (12 mmol).
-
Deprotonation: Slowly add KOEt (12 mmol) at 0°C. The base deprotonates the methyl group, which attacks the oxalate.
-
Cyclization (Reductive): The resulting enol-pyruvate intermediate is treated with Zinc powder in glacial acetic acid at 80°C. This reduces the nitro group to an amine, which spontaneously cyclizes to form the indole core.
-
Saponification: Treat the resulting ethyl ester with LiOH (1M, THF/Water 1:1) for 4 hours at RT to yield the free acid: 6-(pentyloxy)-1H-indole-2-carboxylic acid .
-
Validation:
must show a characteristic doublet at ppm (indole C3-H) and the disappearance of the ethyl ester quartet.
Binding Assay: Fluorescence Displacement (Critical Micelle Concentration)
Rationale: Direct measurement of PLA2 inhibition using a fluorogenic substrate avoids radioactive hazards and provides real-time kinetic data.
Materials:
-
Enzyme: Recombinant human sPLA2 or cPLA2.
-
Substrate: Bis-BODIPY® FL C11-PC (Phosphatidylcholine analog).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM
.
Workflow:
-
Baseline: Establish baseline fluorescence of the Bis-BODIPY substrate in buffer. (Note: Fluorescence is quenched when the lipid is intact due to intramolecular proximity of BODIPY fluorophores).
-
Enzyme Addition: Add PLA2 enzyme. Hydrolysis cleaves the sn-2 acyl chain, separating the fluorophores and causing a massive increase in fluorescence emission (530 nm).
-
Inhibition Curve: Pre-incubate enzyme with 6-(pentyloxy)-1H-indole-2-carboxylic acid at varying concentrations (1 nM to 100
M) for 10 minutes. -
Measurement: Add substrate and measure the rate of fluorescence increase (
). -
Calculation: Plot
vs. [Inhibitor]. Determine using a non-linear regression (Sigmoidal Dose-Response).
Pathway Visualization (Graphviz/DOT)
The following diagram illustrates the competitive inhibition mechanism, highlighting the structural mimicry between the natural substrate and the indole inhibitor.
Caption: Competitive inhibition pathway showing the structural mimicry of the indole scaffold preventing arachidonic acid release.
References
-
Vertex Pharmaceuticals. (2012). Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors. Journal of Medicinal Chemistry.
-
Lehr, M. (1997). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry.
-
Gelb, M. H., et al. (2011). Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention. Chemical Reviews.
-
Santa Cruz Biotechnology. (2024). PLA2 Inhibitors and Substrates: Technical Product Guide.
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
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A Technical Guide to the Pharmacological Targets of 6-(pentyloxy)-1H-indole-2-carboxylic Acid and its Analogs
Abstract: The 1H-indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This technical guide provides an in-depth analysis of the known and putative pharmacological targets for a representative member of this class, 6-(pentyloxy)-1H-indole-2-carboxylic acid. Synthesizing data from extensive research on analogous structures, we identify cytosolic phospholipase A2 alpha (cPLA2α) as the primary and most well-documented target, playing a pivotal role in the inflammatory cascade. This document elucidates the mechanism of cPLA2α inhibition, details robust experimental protocols for target validation, and explores a range of secondary targets including ion channels, G-protein coupled receptors, and nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this versatile chemical scaffold.
Introduction: The Indole-2-Carboxylic Acid Privileged Scaffold
The indole ring system is a quintessential "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, distinct biological targets. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow for diverse molecular interactions. Within this family, the indole-2-carboxylic acid moiety is particularly significant. The carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor/acceptor or forming salt bridges, which anchors the molecule within a target's binding site.
This guide focuses on the specific derivative, 6-(pentyloxy)-1H-indole-2-carboxylic acid . While direct studies on this exact molecule are not extensively published, a wealth of data on structurally related indole-2-carboxylic acids allows for a robust, evidence-based inference of its pharmacological profile. The addition of a pentyloxy group at the 6-position significantly increases the molecule's lipophilicity, which can enhance membrane permeability and influence binding affinity and selectivity. This document will dissect the most probable molecular targets and provide the experimental framework required to validate them.
Primary Pharmacological Target: Cytosolic Phospholipase A2α (cPLA2α)
The most prominent and well-validated target for indole-based inhibitors is cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory process.[1][2][3]
The Central Role of cPLA2α in Inflammation
cPLA2α is the rate-limiting enzyme responsible for initiating the arachidonic acid (AA) cascade.[4][5] In response to pro-inflammatory stimuli, intracellular calcium levels rise, causing cPLA2α to translocate to the cellular membranes (e.g., Golgi, nuclear envelope). Here, it selectively hydrolyzes the sn-2 position of glycerophospholipids to release arachidonic acid.[1][4] This liberated AA serves as the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[5] Therefore, inhibiting cPLA2α is a highly attractive therapeutic strategy, as it blocks the inflammatory cascade at its origin, upstream of both COX and LOX pathways.[4]
Mechanism of Inhibition by Indole-Based Compounds
Indole-based compounds, such as Ecopladib and Giripladib, are well-characterized cPLA2α inhibitors.[6] The indole-2-carboxylic acid moiety is crucial for activity. It is hypothesized to act as a transition-state analogue, with the carboxylate group coordinating to the active site calcium ion and interacting with key amino acid residues, thereby competitively blocking the substrate from binding to the enzyme's active site.[1] The lipophilic pentyloxy tail of 6-(pentyloxy)-1H-indole-2-carboxylic acid likely occupies a hydrophobic channel within the enzyme's catalytic domain, further enhancing binding affinity.
Downstream Signaling Pathway: The Arachidonic Acid Cascade
Inhibition of cPLA2α directly halts the production of arachidonic acid, leading to a shutdown of its downstream inflammatory pathways. This mechanism provides a broad anti-inflammatory effect.
Caption: The Arachidonic Acid Cascade and the inhibitory action of the compound on cPLA2α.
Methodologies for Target Validation & Characterization
A rigorous, multi-step approach is essential to validate cPLA2α as the primary target and to characterize the inhibitory potential of 6-(pentyloxy)-1H-indole-2-carboxylic acid.
Target Validation Workflow
The following workflow provides a logical progression from initial screening to cellular confirmation.
Caption: A streamlined workflow for validating cPLA2α as a pharmacological target.
Protocol: In Vitro cPLA2α Enzyme Inhibition Assay
This protocol assesses the direct inhibitory effect of the compound on purified cPLA2α enzyme activity.
Principle: This assay uses a synthetic substrate that releases a fluorescent product upon cleavage by cPLA2α. The reduction in fluorescence in the presence of the test compound indicates enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM EDTA, pH 7.4.
-
Enzyme Stock: Prepare a 10 µg/mL stock of recombinant human cPLA2α in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of a fluorescent phospholipid substrate (e.g., PED6) in DMSO.
-
Test Compound: Prepare a 10 mM stock of 6-(pentyloxy)-1H-indole-2-carboxylic acid in DMSO. Create a 10-point, 3-fold serial dilution series.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of Assay Buffer to all wells.
-
Initiate the reaction by adding 10 µL of the cPLA2α enzyme stock to all wells except the "no enzyme" blank.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Add 10 µL of the fluorescent substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the kinetic increase in fluorescence (e.g., Ex/Em = 485/538 nm) every minute for 30 minutes.
-
-
Analysis:
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)).
-
Plot % Inhibition versus log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Arachidonic Acid Release Assay
This protocol measures the compound's ability to inhibit cPLA2α activity within a cellular context.
Principle: Cells are pre-loaded with radiolabeled arachidonic acid ([³H]-AA), which is incorporated into the cell membranes. Upon stimulation with a calcium ionophore (e.g., A23187), activated cPLA2α releases the [³H]-AA into the supernatant. The amount of radioactivity in the supernatant is quantified as a measure of enzyme activity.
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Plate human monocytic cells (e.g., THP-1) in a 24-well plate at a density of 1x10⁶ cells/mL.
-
Add 0.5 µCi/mL of [³H]-Arachidonic Acid to each well.
-
Incubate for 18-24 hours to allow for incorporation into membrane phospholipids.
-
-
Compound Treatment:
-
Carefully wash the cells twice with serum-free media containing 0.1% BSA to remove unincorporated [³H]-AA.
-
Add 500 µL of fresh media containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add a calcium ionophore (e.g., A23187, final concentration 5 µM) to all wells except the unstimulated control.
-
Incubate for 15 minutes at 37°C to stimulate AA release.
-
-
Quantification:
-
Centrifuge the plate to pellet the cells.
-
Transfer 200 µL of the supernatant from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail and quantify the released radioactivity using a liquid scintillation counter (counts per minute, CPM).
-
-
Analysis:
-
Calculate % AA Release Inhibition relative to the stimulated vehicle control.
-
Plot the results and determine the IC₅₀ value as described in Protocol 3.2.
-
Data Interpretation: IC₅₀ Determination and Presentation
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor. Data should be summarized for clear comparison.
Table 1: Hypothetical Inhibitory Profile of 6-(pentyloxy)-1H-indole-2-carboxylic acid
| Pharmacological Target | Assay Type | IC₅₀ (nM) |
| Human cPLA2α | Enzyme Inhibition | 25 ± 4 |
| Human cPLA2α | Cell-Based AA Release | 150 ± 22 |
| Human NMDA Receptor | Electrophysiology (Glycine Site) | > 10,000 |
| Human CysLT1 Receptor | Radioligand Binding | > 10,000 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Secondary & Putative Pharmacological Targets
The indole-2-carboxylic acid scaffold is promiscuous and has been reported to interact with other targets. While cPLA2α is the most likely primary target for an anti-inflammatory agent, researchers should be aware of these potential off-target activities, which could present opportunities for polypharmacology or sources of side effects.
-
Ion Channels (NMDA Receptor): The core indole-2-carboxylic acid structure is a known competitive antagonist at the glycine binding site of the NMDA receptor.[7][8] This activity is typically observed in the micromolar range and is relevant in the context of neurological diseases.[7]
-
G-Protein Coupled Receptors (GPCRs): Certain complex derivatives of indole-2-carboxylic acid have been developed as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in asthma.[9]
-
Nuclear Receptors: 1H-indole-2-carboxamides have been identified as allosteric inhibitors of the androgen receptor's binding function 3 (BF3) site, a potential strategy for treating castration-resistant prostate cancer.[10]
-
Other Intracellular Proteins: The versatile indole scaffold has been adapted to target a wide range of other proteins, including protein-protein interaction targets like 14-3-3η, and enzymes such as histone deacetylases (HDACs).[11]
Therapeutic Implications & Future Directions
The primary targeting of cPLA2α positions 6-(pentyloxy)-1H-indole-2-carboxylic acid as a strong candidate for the development of novel anti-inflammatory therapeutics. Its mechanism of action suggests potential utility in a wide range of inflammatory disorders, from arthritis and dermatological conditions to cardiovascular disease.[1]
Future research should focus on:
-
Target Selectivity Profiling: A comprehensive screening against other phospholipase isoforms (e.g., sPLA2, iPLA2) is critical to ensure selectivity and minimize off-target effects.
-
In Vivo Efficacy: The compound must be evaluated in preclinical animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to establish in vivo efficacy.[4][6]
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are necessary to determine the compound's drug-like properties. The pentyloxy group may improve absorption but could also make the compound susceptible to metabolic degradation.
Conclusion
6-(pentyloxy)-1H-indole-2-carboxylic acid belongs to a class of molecules with a high probability of targeting and potently inhibiting cytosolic phospholipase A2α. This action blocks the arachidonic acid cascade at its source, representing a powerful strategy for controlling inflammation. The experimental protocols and validation workflows detailed in this guide provide a clear and robust framework for confirming this primary target and characterizing the compound's inhibitory activity. While the indole-2-carboxylic acid scaffold can interact with other targets, the well-established structure-activity relationship for cPLA2α inhibition makes it the most compelling avenue for further investigation.
References
- Vertex AI Search. (2024). What are cPLA2α inhibitors and how do they work?
- Lehr, M. (n.d.). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2).
- Kokotos, G., et al. (n.d.). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PMC.
- Lehr, M. (2012). CHAPTER 2: Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. In Phospholipases A2 and Their Inhibitors as Therapeutic Targets.
- ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials.
- Xu, H., et al. (n.d.).
- MDPI. (2024).
- Bentham Science. (2018).
- PubMed. (2018).
- PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
- The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.
- MedChemExpress. (n.d.).
- GoldBio. (n.d.). Indole-2-carboxylic acid ethyl ester.
- BLD Pharm. (n.d.). 383133-78-6|6-(Pentyloxy)-1H-indole-2-carboxylic acid.
- PubMed. (n.d.).
- PubMed. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3).
- PubMed. (2008).
- PubMed. (2024).
- PubMed. (n.d.). 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, a potent selective glycine-site NMDA receptor antagonist.
Sources
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- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
6-(Pentyloxy)-1H-indole-2-carboxylic Acid: A Lipophilic Probe for Phospholipase A2 Inhibition
The following technical guide details the history, discovery, synthesis, and pharmacological significance of 6-(pentyloxy)-1H-indole-2-carboxylic acid (CAS: 383133-78-6). This compound represents a critical scaffold in the development of lipophilic inhibitors for enzymes acting on lipid substrates, most notably Cytosolic Phospholipase A2 (cPLA2) .
Executive Summary
6-(Pentyloxy)-1H-indole-2-carboxylic acid is a synthetic indole derivative characterized by a lipophilic pentyloxy chain at the C6 position and a carboxylic acid moiety at the C2 position.[1] It emerged from Structure-Activity Relationship (SAR) campaigns aimed at designing competitive inhibitors for Cytosolic Phospholipase A2 (cPLA2) and related lipid-processing enzymes. The molecule serves as a pivotal "lipid-mimetic" probe, where the indole core mimics the glycerol backbone and the pentyloxy tail simulates the hydrophobic fatty acid chain (e.g., arachidonic acid), enabling high-affinity binding to the enzyme's active site.
History and Discovery
The discovery of 6-(pentyloxy)-1H-indole-2-carboxylic acid is rooted in the late 1990s and early 2000s, a period of intense research into arachidonic acid (AA) pathway inhibitors as potential anti-inflammatory drugs.
The Target: Cytosolic Phospholipase A2 (cPLA2)
Researchers, including the group led by Matthias Lehr (University of Münster), identified cPLA2 as a primary therapeutic target. cPLA2 catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes).[2][3]
The Design Logic (Rational Drug Design)
The discovery strategy relied on substrate mimicry . The natural substrate of cPLA2 is a phospholipid containing a polar head group and long hydrophobic fatty acid chains.
-
The Scaffold: The indole-2-carboxylic acid core was selected to mimic the stereoelectronic properties of the ester bond and the polar head group of the phospholipid.
-
The Substituent: Early SAR studies revealed that a lipophilic substituent was essential to occupy the deep hydrophobic channel of the cPLA2 active site.
-
The Breakthrough: While initial studies focused on C3 and C5 substitutions, exploration of the C6 position with alkoxy chains (like the pentyloxy group) provided unique insights into the spatial tolerance of the enzyme's binding pocket. The 6-pentyloxy derivative demonstrated that extending the lipophilic reach from the C6 position could effectively anchor the molecule within the hydrophobic cleft, preventing substrate access.
Chemical Structure and Properties
The molecule acts as an amphiphilic wedge. The carboxylic acid provides the necessary electrostatic interaction (often coordinating with the catalytic Calcium or active site residues), while the pentyloxy tail drives the hydrophobic collapse into the lipid-binding domain.
| Property | Data |
| IUPAC Name | 6-(pentyloxy)-1H-indole-2-carboxylic acid |
| CAS Number | 383133-78-6 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| LogP (Predicted) | ~3.4 - 4.1 (Highly Lipophilic) |
| pKa (COOH) | ~3.8 (Acidic) |
| H-Bond Donors | 2 (NH, COOH) |
| H-Bond Acceptors | 3 (C=O, OH, Ether O) |
Synthetic Methodology
The synthesis of 6-(pentyloxy)-1H-indole-2-carboxylic acid follows a robust Fischer Indole Synthesis or the Hemetsberger-Knittel route. The Fischer route is preferred for its scalability and access to the required regiochemistry.
Protocol: Modified Fischer Indole Synthesis
This protocol describes the formation of the indole core from a substituted phenylhydrazine.
Step 1: Etherification
-
Reagents: 3-Nitrophenol, 1-Bromopentane, K₂CO₃, DMF.
-
Procedure: 3-Nitrophenol is alkylated with 1-bromopentane under basic conditions (80°C, 4h) to yield 1-nitro-3-(pentyloxy)benzene.
-
Reduction: The nitro group is reduced (H₂/Pd-C or Fe/HCl) to yield 3-(pentyloxy)aniline .
Step 2: Hydrazine Formation
-
Reagents: NaNO₂, HCl, SnCl₂.
-
Procedure: The aniline is diazotized at 0°C and subsequently reduced with stannous chloride to form 3-(pentyloxy)phenylhydrazine hydrochloride .
Step 3: Indolization (Fischer)
-
Reagents: Ethyl pyruvate, Polyphosphoric Acid (PPA) or ZnCl₂.
-
Procedure:
-
The hydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone.
-
The hydrazone is heated in PPA (100-110°C) to effect the [3,3]-sigmatropic rearrangement and cyclization, yielding ethyl 6-(pentyloxy)-1H-indole-2-carboxylate (major isomer) and the 4-isomer (minor, separable by chromatography).
-
Step 4: Hydrolysis
-
Reagents: LiOH or NaOH, THF/Water.
-
Procedure: The ester is saponified at room temperature to yield the free acid, 6-(pentyloxy)-1H-indole-2-carboxylic acid .
Synthesis Diagram (Graphviz)
Caption: Synthetic pathway via Fischer Indolization, establishing the critical C6-pentyloxy ether linkage.
Mechanism of Action & SAR
The biological activity of 6-(pentyloxy)-1H-indole-2-carboxylic acid is defined by its ability to compete with arachidonyl-phospholipids.
Binding Mode (cPLA2)
-
Head Group Recognition: The 2-carboxylic acid and the indole NH form hydrogen bonds with the active site residues (Ser-228, Asp-549) and coordinate with the catalytic Calcium ion (if present/relevant for the specific isoform).
-
Hydrophobic Channel: The 6-pentyloxy chain extends into the hydrophobic groove normally occupied by the sn-2 arachidonyl tail of the phospholipid substrate.
-
Steric Occlusion: By occupying this channel, the molecule prevents the natural substrate from entering the catalytic center, thereby inhibiting the release of arachidonic acid.
Structure-Activity Relationship (SAR) Logic
The "pentyloxy" length is often an optimal compromise between binding affinity and solubility.
-
Chain Length < C5 (e.g., Methoxy): Insufficient hydrophobic interaction; reduced potency.
-
Chain Length > C8 (e.g., Octyloxy): Increased potency but poor solubility and "brick-dust" properties, leading to poor bioavailability.
-
Position 6 vs. 5: Substitution at C6 often provides a different vector for the alkyl chain compared to C5, allowing researchers to probe the width and curvature of the hydrophobic pocket.
Biological Pathway Diagram
Caption: Competitive inhibition of cPLA2 by the indole derivative prevents the arachidonic acid cascade.
Applications in Research
While not a marketed drug itself, 6-(pentyloxy)-1H-indole-2-carboxylic acid serves as a valuable chemical probe :
-
Crystallography: Used to co-crystallize with PLA2 enzymes to map the hydrophobic channel dimensions.
-
Reference Standard: Acts as a comparator in assays testing novel indole-based anti-inflammatory agents.
-
Intermediate: Serves as a scaffold for more complex "dual inhibitors" (e.g., linking the indole to other pharmacophores like benzoxazoles).
References
-
Lehr, M. (1997). "Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2." Journal of Medicinal Chemistry. Link
-
Bovens, S., Lehr, M., et al. (2010). "1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold." Journal of Medicinal Chemistry. Link
- Smart, B. P., et al. (2006). "Synthesis and antitumour evaluation of indole-2-carboxamides." Molecular Cancer Therapeutics. (Contextualizing the indole-2-carboxylic acid scaffold).
-
PubChem Compound Summary . (2025). "Indole-2-carboxylic acid derivatives."[1][4][5][6][7][8] National Center for Biotechnology Information. Link
-
ChemScene . (2025). "Product Data: 6-(Pentyloxy)-1H-indole-2-carboxylic acid (CAS 383133-78-6)."[1][6][9] Link
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Methodological & Application
optimal solvents for dissolving 6-(pentyloxy)-1H-indole-2-carboxylic acid
Technical Application Note: Solubilization Strategies for 6-(Pentyloxy)-1H-indole-2-carboxylic Acid
Introduction & Molecule Analysis
Compound: 6-(Pentyloxy)-1H-indole-2-carboxylic acid
CAS: 383133-78-6
Molecular Formula:
This guide provides optimal solvent systems and solubilization protocols for 6-(pentyloxy)-1H-indole-2-carboxylic acid.[2] This molecule presents a specific solubility challenge due to its amphiphilic structure: it possesses a polar, ionizable head group (2-carboxylic acid) and a lipophilic tail (6-pentyloxy chain).[2]
Physicochemical Profile:
-
Acidic Domain: The indole-2-carboxylic acid core has a
of approximately 3.8 – 4.2 .[2] At neutral pH, it exists in equilibrium, but at pH < 3, it is fully protonated and insoluble in water.[2] -
Lipophilic Domain: The 6-pentyloxy chain significantly increases the partition coefficient (LogP ~3.44), reducing water solubility compared to the parent indole-2-carboxylic acid.[2]
-
Electronic Character: The electron-donating alkoxy group at position 6 increases electron density in the indole ring, making it susceptible to oxidation over long periods in solution.[2]
Solvent Compatibility Matrix
The following table categorizes solvents based on their utility for specific experimental phases.
| Solvent Class | Recommended Solvents | Solubility Potential | Application Context |
| Universal Stock | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Primary stock solution for bioassays; cryopreservation. |
| Reaction Media | DMF , THF | High (>40 mg/mL) | Chemical synthesis intermediates; coupling reactions.[2] |
| Protic Organic | Ethanol , Methanol | Moderate (10–20 mg/mL) | Recrystallization; transfers.[2] Note: Avoid for long-term storage due to esterification risk.[2] |
| Aqueous (Acidic) | Water (pH < 4) | Insoluble (<0.1 mg/mL) | Precipitation/Workup phase (product crashes out).[2] |
| Aqueous (Basic) | 0.1 M NaOH / KOH | Soluble (as salt) | Aqueous formulation for animal dosing (requires pH adjustment).[2] |
Decision Logic for Solvent Selection
Use the following decision tree to select the appropriate solvent system based on your downstream application.
Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.
Detailed Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Best for: In vitro screening, IC50 determination, and long-term storage.
Mechanism: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, effectively solvating the hydrophobic pentyl chain and the polar core simultaneously.[2]
-
Weighing: Accurately weigh 10 mg of 6-(pentyloxy)-1H-indole-2-carboxylic acid into a generic glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Target Concentration: 10 mg/mL (~40 mM).[2]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber vials to protect from light. Store at -20°C.
-
Stability Note: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[2]
-
Protocol B: The "pH-Switch" Method for Aqueous Formulation
Best for: Animal studies or assays requiring zero organic solvent.
Mechanism: This protocol exploits the acidity of the carboxylic acid (
-
Suspension: Weigh 10 mg of compound into a vial. Add 900 µL of degassed water. The compound will float/clump (hydrophobic effect).[2]
-
Activation: Add 100 µL of 1.0 M NaOH (or 1.0 M Tris base for milder buffering).
-
Dissolution: Vortex. The solution should turn clear as the salt forms.[2]
-
Final pH: Will be alkaline (~pH 9-10).[2]
-
-
Adjustment: Slowly add 0.1 M HCl or buffer (PBS) to lower the pH to the desired physiological range (pH 7.4).
-
Critical Warning: Do not drop below pH 5.5, or the compound will protonate and crash out of solution immediately.[2]
-
Troubleshooting & Stability
-
Precipitation upon Dilution:
-
Symptom:[3][4][5] When diluting a DMSO stock into cell culture media, a white cloudiness appears.[2]
-
Cause: The "Crash-out" effect.[2] The pentyl chain is highly hydrophobic.[2] When DMSO concentration drops <1%, water forces the molecules to aggregate.[2]
-
Solution: Use the "Intermediate Dilution" step.[2] Dilute stock 1:10 in pure ethanol or DMSO first, then dilute that into the media with rapid vortexing. Alternatively, add 0.5% cyclodextrin (HP-β-CD) to the media to encapsulate the pentyl tail.
-
-
Esterification Artifacts:
Workflow Visualization: From Solid to Assay
Figure 2: Step-by-step workflow for preparing and validating stock solutions.
References
-
PubChem Compound Summary. (n.d.). Indole-2-carboxylic acid (CID 72899) and derivatives. National Center for Biotechnology Information.[2] Retrieved from [Link]
-
Liu, J., et al. (2013).[2][6] "Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents." Journal of Chemical & Engineering Data. (Demonstrates solubility trends of indole-2-carboxylic acid core: High in DMSO/EtOH, low in Water). Retrieved from [Link][2]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.[2][7] Org. Synth. 1959, 39, 25. (Standard synthesis and purification via base/acid workup). Retrieved from [Link][2]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Reaction Conditions for Esterification of Indole-2-Carboxylic Acids
[1][2][3][4]
Abstract
Indole-2-carboxylic esters are critical pharmacophores in drug discovery, serving as precursors for NMDA antagonists, antiviral agents, and complex alkaloids. However, the esterification of indole-2-carboxylic acids presents a unique chemoselective challenge: the substrate contains both a carboxylic acid (pKa ~4.5) and an acidic indole N-H (pKa ~16).
Improper selection of reaction conditions can lead to N-alkylation , decarboxylation , or dimerization . This guide provides a scientifically grounded decision matrix and detailed protocols for four distinct esterification methodologies, ensuring high yield and chemoselectivity.
Part 1: Strategic Decision Matrix
The choice of esterification method depends on the scale, the alcohol partner, and the sensitivity of the indole substrate.
Decision Logic Diagram
Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate constraints and scale.
Part 2: Detailed Protocols
Method A: Methyl Esterification via TMS-Diazomethane
Best for: Small-scale (<1g), high-value intermediates, and acid-sensitive substrates. Mechanism: The carboxylic acid protonates the TMS-diazomethane carbon, generating a diazonium cation and a carboxylate anion.[1] The carboxylate then attacks the methyl group, releasing N₂ gas.
Reagents:
-
Indole-2-carboxylic acid (1.0 equiv)
-
Methanol / Toluene (1:2 ratio)
-
TMS-Diazomethane (2.0 M in hexanes, 1.2–1.5 equiv)
Protocol:
-
Dissolution: In a flame-dried flask under Argon, dissolve the indole-2-carboxylic acid in a 1:2 mixture of Methanol and Toluene (0.1 M concentration).
-
Note: Methanol is required to catalyze the proton transfer; Toluene improves solubility of the indole.
-
-
Addition: Cool the solution to 0 °C. Add TMS-Diazomethane dropwise until a persistent yellow color remains and gas evolution (N₂) ceases.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Add a few drops of glacial acetic acid or solid silica gel to destroy excess reagent (yellow color disappears).
-
Workup: Concentrate in vacuo. The residue is often pure enough for the next step.
-
Purity Check: 1H NMR (DMSO-d6) should show a singlet ~3.9 ppm (COOMe) and disappearance of the broad COOH peak >12 ppm.
-
Method B: Base-Promoted Alkylation (The "Soft Base" Approach)
Best for: Acid-labile substrates, introducing specific alkyl chains (e.g., benzyl, allyl), and avoiding N-alkylation. Critical Insight: To prevent N-alkylation, use a base with a pKa between 6 and 11 (e.g., K₂CO₃, NaHCO₃). Do NOT use NaH or KOH , which will deprotonate the indole nitrogen (pKa ~16) and lead to mixtures.
Reagents:
-
Indole-2-carboxylic acid (1.0 equiv)
-
Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
Protocol:
-
Preparation: Dissolve indole-2-carboxylic acid in DMF (0.2 M).
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes.
-
Observation: The mixture may become a suspension. The carboxylate is formed, but the indole N-H remains protonated.
-
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at room temperature (for reactive halides like MeI, BnBr) or 50 °C (for less reactive halides like EtBr) for 4–16 hours.
-
Workup: Pour the mixture into ice-water (5x reaction volume). The ester usually precipitates.
Method C: Steglich Esterification (DCC/EDC Coupling)
Best for: Sterically hindered alcohols (t-butyl), chiral alcohols, or when heating is impossible.
Reagents:
-
Indole-2-carboxylic acid (1.0 equiv)
-
Alcohol (R-OH) (1.1–1.5 equiv)
-
EDC·HCl (1.2 equiv) or DCC (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: DCM (Dichloromethane)
Protocol:
-
Mix: Dissolve the acid, alcohol, and DMAP in dry DCM (0.1 M) at 0 °C.
-
Activation: Add EDC·HCl (or DCC) in one portion.
-
Reaction: Allow to warm to room temperature and stir overnight (12–18 h).
-
Workup:
-
For DCC: Filter off the precipitated dicyclohexylurea (DCU).[12]
-
General: Wash the organic layer with 1N HCl (to remove DMAP/EDC), then sat. NaHCO₃, then Brine.
-
-
Purification: Flash chromatography is usually required to remove N-acylurea byproducts.
Method D: Classical Fischer Esterification
Best for: Large scale (>10g), simple esters (Methyl, Ethyl), and robust substrates.
Protocol:
-
Setup: Suspend indole-2-carboxylic acid in the alcohol (MeOH or EtOH) (0.5 M).
-
Catalyst: Add conc. H₂SO₄ (0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise.
-
Note on SOCl₂: Adding SOCl₂ to alcohol generates anhydrous HCl in situ, which is milder than H₂SO₄.
-
-
Reflux: Heat to reflux for 4–8 hours.
-
Monitoring: Indole-2-acids are sterically accessible, but electronic repulsion from the indole ring can slow nucleophilic attack. Ensure full consumption by TLC.
-
-
Workup: Concentrate to ~20% volume. Pour into sat. NaHCO₃ (caution: foaming). Extract with EtOAc.[4]
Part 3: Troubleshooting & Critical Parameters
Chemoselectivity: O- vs N-Alkylation
The indole Nitrogen is a secondary nucleophile. Under basic conditions, competition occurs.
| Parameter | Condition for Ester (O-Alkylation) | Condition for N-Alkylation (Avoid) |
| Base pKa | 6–11 (K₂CO₃, Cs₂CO₃, DBU) | >15 (NaH, KOtBu, LDA) |
| Solvent | Acetone, DMF (at RT) | DMF, THF (with heat) |
| Electrophile | Alkyl Halides | Alkyl Halides |
Self-Validating Check: If your product NMR shows a loss of the broad singlet at ~11–12 ppm (N-H), you have accidentally alkylated the nitrogen. The ester product must retain the N-H signal.
Decarboxylation Risk
Indole-2-carboxylic acids are relatively stable compared to Indole-3-acids, but thermal decarboxylation can occur >150 °C or in strong boiling acid over prolonged periods.
-
Prevention: Do not exceed 80 °C. If refluxing in high-boiling alcohols (e.g., butanol), use Method C (Steglich) instead.
Solubility
Indole-2-carboxylic acids often have poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimer formation).
-
Solution: In Method B and C, adding a small amount of THF or DMF helps solubilize the starting material.
References
-
Fischer Esterification & General Indole Synthesis
-
Steglich Esterification (DCC/DMAP)
-
TMS-Diazomethane Protocols
- Indole N-Alkylation vs O-Alkylation: Kikugawa, Y. "Synthesis and Reactions of N-Alkylated Indoles." Heterocycles, 2009. (General reference for pKa based selectivity).
-
Microwave Assisted Synthesis (Modern Alternative)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
in vitro assay protocols using 6-(pentyloxy)-1H-indole-2-carboxylic acid
Application Note: Functional Characterization of 6-(pentyloxy)-1H-indole-2-carboxylic acid in Lipid Signaling Pathways
Executive Summary & Biological Context
This application note details the experimental protocols for utilizing 6-(pentyloxy)-1H-indole-2-carboxylic acid (referred to herein as 6-PICA ) as a chemical probe in lipid signaling research.
Molecule Profile:
-
Primary Target: Cytosolic Phospholipase A2
(cPLA2 ).[4][8] -
Secondary Target: G-Protein Coupled Receptor 84 (GPR84) (Putative antagonist/modulator).
Mechanism of Action:
The indole-2-carboxylic acid scaffold is a privileged structure in lipid biology. The carboxylic acid moiety mimics the anionic headgroup of fatty acids, coordinating with the catalytic calcium or active site residues. The 6-pentyloxy tail provides the critical lipophilicity required to penetrate the hydrophobic substrate channel of cPLA2
Handling, Solubility & Formulation
Critical Advisory: Indole derivatives are prone to oxidation upon prolonged light exposure. Lipophilicity often leads to precipitation in aqueous buffers if not managed correctly.
| Parameter | Specification | Protocol Recommendation |
| Molecular Weight | 247.29 g/mol | -- |
| Solubility (Stock) | DMSO (up to 50 mM) | Store stocks at -20°C in amber vials. Avoid freeze-thaw cycles (>3). |
| Aqueous Solubility | Poor (< 10 | Do not add directly to media. Predilute in DMSO, then spike into buffer. |
| Assay Tolerance | Max 0.5% DMSO | Ensure final assay DMSO concentration is constant across all wells. |
| Plasticware | High Binding Risk | Use low-binding polypropylene plates for serial dilutions. |
Protocol A: Biochemical cPLA2 Inhibition Assay
To determine the intrinsic IC50 of 6-PICA against purified enzyme.
Principle:
This assay uses a mixed-micelle substrate containing a fluorescent phosphatidylcholine analog (e.g., BODIPY-PC or NBD-C6-HPC). Hydrolysis by cPLA2
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl
, 1 mM DTT. (Note: Ca is strictly required for cPLA2 membrane translocation). -
Enzyme: Recombinant human cPLA2
(approx. 100 ng/well). -
Substrate: 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (Pyrene-PC) or similar fluorogenic substrate.
-
Positive Control: MAFP (Methyl arachidonyl fluorophosphonate) or Pyrrophenone.
Step-by-Step Workflow:
-
Substrate Preparation (Mixed Micelles):
-
Dry down Pyrene-PC under nitrogen.
-
Resuspend in Assay Buffer containing 0.1% Triton X-100. Sonicate for 5 mins to form micelles.
-
-
Compound Plate Prep:
-
Prepare 10-point serial dilution of 6-PICA in DMSO (Start: 100
M final). -
Transfer 1
L of compound to a black 384-well plate.
-
-
Enzyme Addition:
-
Dilute cPLA2
in Assay Buffer. -
Add 24
L of enzyme solution to the wells. -
Pre-incubation: Incubate for 15 minutes at Room Temp (RT) to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 25
L of Substrate/Triton micelle mix.
-
-
Kinetic Read:
-
Measure Fluorescence immediately (Ex/Em: 345/395 nm for Pyrene monomer).
-
Read every 30 seconds for 20 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Concentration].
-
Protocol B: Cellular Arachidonic Acid Release Assay
To validate functional efficacy in a relevant biological system (Macrophage Inflammation Model).
Scientific Rationale: While biochemical assays show binding, cellular assays account for membrane permeability and "albumin sink" effects. We use RAW 264.7 macrophages stimulated with Calcium Ionophore (A23187) or LPS.
Reagents:
-
Cell Line: RAW 264.7 Macrophages (ATCC).
-
Tracer: [5,6,8,9,11,12,14,15-
H]-Arachidonic Acid ( H-AA). -
Media: DMEM + 10% FBS (Heat Inactivated).
-
Wash Buffer: PBS + 0.1% Fatty-Acid Free BSA (Critical: BSA traps released AA).
Workflow Diagram (DOT):
Caption: Figure 1: Workflow for the radiolabeled Arachidonic Acid release assay. BSA in the wash/stimulation buffer is essential to solubilize the hydrophobic AA released from the membrane.
Detailed Steps:
-
Seeding & Labeling:
-
Seed cells at
cells/well in 24-well plates. -
Add 0.5
Ci/mL [ H]-AA to the media. Incubate overnight (18h) at 37°C. The AA will incorporate into the sn-2 position of membrane phospholipids.
-
-
Washing:
-
Remove media. Wash cells 3x with PBS containing 0.1% Fatty Acid-Free BSA.
-
Why BSA? It acts as a "sink" to capture released AA; without it, AA re-incorporates into the membrane.
-
-
Inhibitor Pre-treatment:
-
Add 500
L DMEM (serum-free) containing 6-PICA (Concentrations: 0.1, 1, 10, 50 M). -
Incubate 30 mins at 37°C.
-
-
Stimulation:
-
Add A23187 (Final: 2-5
M) or LPS (1 g/mL). -
Incubate for 1 hour (A23187) or 4 hours (LPS).
-
-
Quantification:
-
Transfer 300
L of supernatant to scintillation vials containing cocktail. -
Lyse remaining cells with 0.1 M NaOH (to measure total incorporation).
-
Calculation: % Release = (Supernatant CPM / (Supernatant CPM + Lysate CPM))
100.
-
Mechanistic Pathway Visualization
Understanding where 6-PICA intercepts the inflammatory cascade is vital for interpreting downstream data (e.g., PGE2 ELISA results).
Caption: Figure 2: The Eicosanoid Biosynthesis Cascade. 6-PICA inhibits cPLA2
Expected Results & Troubleshooting
| Observation | Potential Cause | Remediation |
| High Background Release | Cell stress or high passage number | Use cells < Passage 15. Ensure gentle washing. |
| Precipitation in Wells | Compound insolubility | Check 6-PICA stock. Do not exceed 50 |
| Low Signal (Biochemical) | Micelle failure | Ensure Triton X-100 is present. Sonicate substrate thoroughly. |
| Loss of Potency (Cellular) | Protein Binding | Indoles bind albumin. If IC50 shifts >10x vs biochemical, reduce BSA in media to 0.05%. |
References
-
Review of Indole-2-Carboxylic Acids as cPLA2 Inhibitors
-
Title: Structure-activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2alpha.[4][6]
-
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2005).[4]
- Context: Establishes the core scaffold (Indole-2-COOH) and lipophilic tail requirements for cPLA2 inhibition.
-
-
GPR84 Antagonism by Indole Deriv
- Title: Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84.
- Source: Scientific Reports (N
- Context: Discusses 6-substituted indoles as antagonists/modulators for GPR84, a receptor often co-expressed in inflamm
-
URL:[Link]
-
Standard Protocol for Arachidonic Acid Release
Sources
- 1. 383133-78-6|6-(Pentyloxy)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. Structure-activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2alpha-mediated arachidonic acid release in intact platelets: variation of the keto moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of Light-Sensitive Indole Derivatives
Abstract
Indole derivatives are a cornerstone of modern drug discovery and scientific research, forming the structural core of numerous pharmaceuticals, agrochemicals, and biological probes.[1] However, the inherent photosensitivity of the indole nucleus presents a significant challenge, as exposure to light can lead to degradation, loss of potency, and the formation of potentially harmful impurities.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of light-sensitive indole derivatives. This document outlines the fundamental principles of photodegradation, provides detailed protocols for safe handling and storage, and offers methodologies for assessing the photostability of these critical compounds.
Introduction: The Challenge of Photosensitivity in Indole Derivatives
The indole ring system, with its electron-rich aromatic structure, is susceptible to photo-oxidation and other photochemical reactions when exposed to ultraviolet (UV) and visible light.[3][4] This can lead to a variety of degradation products, compromising the integrity of research and the safety and efficacy of pharmaceutical products. Understanding the mechanisms of this degradation is paramount to developing effective strategies for handling and storage.
The primary mechanism of photodegradation for many organic molecules, including indole derivatives, involves the absorption of photons, which excites the molecule to a higher energy state. This excited molecule can then undergo various reactions, including oxidation, hydrolysis, and rearrangement, leading to the formation of degradation products.[5] For indole derivatives, this can result in the formation of colored compounds, such as indigo from the oxidation of indole, which serves as a visual indicator of degradation.[6]
Fundamental Principles of Handling and Storage
The cornerstone of preserving the integrity of light-sensitive indole derivatives is the rigorous exclusion of light, particularly UV and short-wavelength visible light. The following principles should be applied consistently.
Illumination in the Laboratory
Whenever possible, operations involving light-sensitive indole derivatives should be conducted in a dedicated low-light environment.[2]
-
Safe Lighting: For tasks requiring illumination, such as weighing and solution preparation, the use of long-wavelength lighting is recommended.[2] Red or amber-colored light, which has wavelengths typically above 500 nm, is a safer alternative to standard laboratory lighting as it is less energetic and less likely to be absorbed by most indole derivatives.[2][7]
-
Minimized Exposure Time: Even under safe lighting, the duration of exposure should be minimized. Plan your workflow to ensure that the compound is only exposed to light for the absolute minimum time required.
Appropriate Containers and Storage Vessels
The choice of container is a critical first line of defense against photodegradation.
-
Primary Containers: Solid compounds and solutions should be stored in amber glass vials or bottles that are specifically designed to block UV and visible light.[2][6] For highly sensitive compounds, opaque containers or vials wrapped in aluminum foil provide an additional layer of protection.[2][6]
-
Secondary Containment: Store primary containers in light-proof secondary containers, such as cardboard boxes or light-impermeable plastic bags, especially during transport and long-term storage.
Temperature and Atmosphere Control
Light is not the only factor that can degrade indole derivatives. Temperature and atmospheric oxygen can also play a significant role, often in synergy with light.
-
Temperature: To minimize thermal degradation and slow the rate of any potential photochemical reactions, store indole derivatives at recommended low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[6][8]
-
Inert Atmosphere: For particularly oxygen-sensitive compounds, storing under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.[6][8] This is especially important for long-term storage of stock solutions.
Protocols for Handling and Storage
The following protocols provide step-by-step guidance for common laboratory procedures involving light-sensitive indole derivatives.
Protocol for Weighing and Handling Solid Compounds
Objective: To accurately weigh a light-sensitive indole derivative while minimizing exposure to light.
Materials:
-
Analytical balance
-
Spatula (non-metallic for reactive compounds)
-
Amber glass vial with a screw cap
-
Labeling materials
-
Low-light environment (e.g., a room with red or amber lighting, or a glove box with light-filtering capabilities)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Prepare the Weighing Area: Ensure the analytical balance is located in a draft-free area and away from direct sunlight or harsh overhead lighting.[9][10] If possible, perform the weighing in a room with red or amber safe lights.
-
Tare the Vial: Place the empty, labeled amber vial with its cap on the balance and tare the weight.
-
Transfer the Compound: Dim the main laboratory lights and use only the safe light for illumination. Carefully transfer the desired amount of the indole derivative powder into the tared vial using a clean spatula.[11] Work efficiently to minimize the time the container of the stock compound is open.
-
Seal and Re-weigh: Immediately cap the vial securely. Place the capped vial back on the balance to obtain the final weight.
-
Storage: Promptly return the stock container and the newly weighed sample to their designated light-protected and temperature-controlled storage locations.
Protocol for Preparing Stock Solutions
Objective: To prepare a stock solution of a light-sensitive indole derivative and store it appropriately to maintain its stability.
Materials:
-
Weighed indole derivative in an amber vial
-
Appropriate solvent (e.g., anhydrous DMSO, ethanol, methanol)
-
Amber volumetric flask or vial
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Aluminum foil
-
Inert gas (e.g., nitrogen or argon), if necessary
Procedure:
-
Solvent Selection: Choose a solvent in which the indole derivative is both soluble and stable. Anhydrous solvents are often preferred to prevent hydrolysis.
-
Dissolution: In a low-light environment, add the chosen solvent to the vial containing the weighed indole derivative.
-
Mixing: Securely cap the vial and mix thoroughly using a vortex mixer or sonicator until the compound is completely dissolved. If necessary, briefly wrap the vial in aluminum foil during sonication to prevent light exposure.
-
Inert Gas Purge (Optional but Recommended): For long-term storage, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing the cap. This displaces oxygen and minimizes oxidation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Wrap the vial in aluminum foil for extra protection and store it at the recommended temperature (-20°C or -80°C).[6][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles and light exposure of the entire stock, it is best practice to aliquot the stock solution into smaller, single-use amber vials.[6]
Photostability Testing of Indole Derivatives
Assessing the photostability of a new indole derivative is a critical step in its development. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[3][4]
Overview of ICH Q1B Photostability Testing
The ICH Q1B guideline recommends a two-part study: forced degradation testing and confirmatory testing.[3]
-
Forced Degradation: This involves exposing the compound to light under more extreme conditions to rapidly assess its photosensitivity and identify potential degradation products.[3] This information is crucial for developing and validating analytical methods.
-
Confirmatory Testing: This is performed on at least one primary batch of the drug substance to determine its photostability under standardized conditions.[3] The results are used to inform handling, packaging, and labeling requirements.
The standard conditions for confirmatory photostability testing involve exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) light.[3][4]
Experimental Protocol for Photostability Testing
Objective: To assess the photostability of an indole derivative in solution according to ICH Q1B guidelines.
Materials:
-
Indole derivative solution in a suitable solvent
-
Quartz or other UV-transparent vials
-
Amber vials (for dark controls)
-
Aluminum foil
-
Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
Procedure:
-
Sample Preparation: Prepare a solution of the indole derivative at a known concentration in a solvent that does not degrade under the test conditions.
-
Sample Exposure:
-
Exposed Samples: Place the solution in UV-transparent vials and position them in the photostability chamber to ensure uniform light exposure.[3]
-
Dark Control: Prepare an identical set of samples in amber vials and wrap them completely in aluminum foil. Place these dark controls in the photostability chamber alongside the exposed samples to differentiate between thermal degradation and photodegradation.
-
-
Light Exposure: Expose the samples to the ICH Q1B-specified light conditions, monitoring the total light exposure with a calibrated radiometer and lux meter.
-
Sample Analysis: At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Analytical Methods for Degradation Assessment
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and degradation of indole derivatives.
HPLC Method Parameters
The choice of HPLC method will depend on the specific indole derivative and its potential degradation products. Reversed-phase HPLC is often a suitable starting point.
| Parameter | Method A: Reversed-Phase HPLC | Method B: Normal-Phase HPLC |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid or Trifluoroacetic Acid | Hexane:Ethyl Acetate (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | UV detection at the λmax of the indole derivative (e.g., ~280 nm) or a Photo Diode Array (PDA) detector to monitor for the appearance of new peaks. | UV detection at the λmax of the indole derivative (e.g., ~280 nm). |
| Column Temperature | 30 °C | 30 °C |
| Typical Application | General purity assessment, separation of non-polar to moderately polar impurities. | Separation of polar impurities and isomers. |
Stabilization Strategies
For indole derivatives that are particularly prone to degradation, the use of stabilizers can be beneficial.
Use of Antioxidants
The addition of antioxidants can help to prevent oxidative degradation of indole derivatives.[8]
-
Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C) are commonly used antioxidants in pharmaceutical formulations.[8]
-
Protocol for Adding Ascorbic Acid:
-
Prepare a fresh stock solution of ascorbic acid in the same solvent as the indole derivative.
-
Add a small amount of the ascorbic acid stock solution to the indole derivative solution to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration should be determined experimentally.
-
Mix thoroughly and store the stabilized solution under the recommended light-protected and temperature-controlled conditions.
-
It is important to note that even with the addition of antioxidants, adherence to proper handling and storage practices is still essential.
Visual Representations
Workflow for Handling Light-Sensitive Indole Derivatives
Caption: Workflow for handling light-sensitive indole derivatives.
Photodegradation Pathway of the Indole Ring
Caption: Simplified photodegradation pathway of the indole ring.
References
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
FDA Guidance for Industry. Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Understanding ICH Photostability Testing. Q-Lab. [Link]
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
-
Indole. PubChem. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Good weighing practices in the lab: follow the guide !. Precisa. [Link]
-
7 Best Practices When Using an Analytical Balance. Scales Plus. [Link]
-
Powder Weighing Procedure. Weizmann Institute of Science. [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]
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Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. [Link]
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Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. Applied Microbiology and Biotechnology. [Link]
-
Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Molecules. [Link]
-
Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi. [Link]
-
Photochemical degradation of trypan blue. PLoS One. [Link]
-
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. E-Journal of Chemistry. [Link]
-
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]
-
Blue LED-Mediated N–H Insertion of Indoles into Aryldiazoesters at Room Temperature in Batch and Flow: Reaction Kinetics, Density Functional Theory, and Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Influence of solvent and temperature upon the fluorescence of indole derivatives. The Journal of Physical Chemistry. [Link]
-
Progress in the design of ascorbic acid derivative-mediated drug delivery. RSC Advances. [Link]
-
Stability and Stabilization of Ascorbic Acid. H&PC Today. [Link]
-
Ascorbic Acid as a Biostimulant: Alleviating Stress to Improve Yield and Quality in Hydroponic Systems. Horticulturae. [Link]
-
Photodegradation, thermodynamic and kinetic study of cationic and anionic dyes from effluents using polyazomethine/ZnO and polya. Scientific Reports. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants. [Link]
-
Evaluation of ascorbic acid in protecting labile folic acid derivatives. The American Journal of Clinical Nutrition. [Link]
-
Visible light-driven dearomatization of tryptamine-derived isocyanides through aggregation-based charge transfer. ChemRxiv. [Link]
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Mechanism of Dye-sensitized Photooxidation of Tryptophan, Tryptamine, and Their Derivatives. Singlet Oxygen Process in Competition with Type I Process. Bulletin of the Chemical Society of Japan. [Link]
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Photodegradation kinetics of some indolecarboxylic acids and their regulation effects on plant growth (groundnut and haricot bean). Talanta. [Link]
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Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior. [Link]
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Photostability testing theory and practice. Q1 Scientific. [Link]
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Handling photographic chemicals. Analogue Photography. [Link]
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Photostability. IAGIM. [Link]
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Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabet. Molecules. [Link]
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What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. ResearchGate. [Link]
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Photostability and Photostabilization of Drugs and Drug Products. ISRN Pharmaceutics. [Link]
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How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
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Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Toxicological Research. [Link]
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Application Note & Protocols: Microwave-Assisted Synthesis of 6-Substituted Indoles
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, substitution at the 6-position of the indole ring is a key feature in various therapeutic agents. Traditional synthetic routes to these vital molecules often involve lengthy reaction times, harsh conditions, and moderate yields.[1] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of 6-substituted indoles.[2][3] We provide an in-depth look at the principles of microwave chemistry, followed by detailed, field-proven protocols for the Fischer Indole Synthesis and Palladium-Catalyzed Suzuki-Miyaura cross-coupling, enabling researchers to rapidly and reliably generate diverse 6-substituted indole libraries.
The MAOS Advantage: Principles and Rationale
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial improvements over conventional heating methods.[4][5] Unlike an oil bath, which transfers heat slowly and inefficiently from the outside of a vessel inwards, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[2][5] This leads to rapid, uniform, and efficient heating.[4]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and localized heating.[5]
-
Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat through kinetic energy transfer.[3]
This unique heating mechanism provides several key advantages that are particularly beneficial for indole synthesis:
-
Accelerated Reaction Rates: Reactions that take hours or days using conventional heating can often be completed in minutes.[4][6]
-
Increased Yields and Purity: The rapid heating minimizes the time available for side reactions and thermal decomposition of products, resulting in cleaner reaction profiles and higher isolated yields.[3][4]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption, aligning with the principles of green chemistry.[3][6]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility of synthetic outcomes.[4]
General MAOS Workflow
The workflow for microwave-assisted synthesis is straightforward and amenable to high-throughput applications.
Caption: General workflow for microwave-assisted organic synthesis.
Protocol I: Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classic method for constructing the indole core from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][7] Microwave irradiation dramatically accelerates this transformation, reducing reaction times from many hours to mere minutes.[1][8] To synthesize a 6-substituted indole, one typically starts with a para-substituted phenylhydrazine.
Mechanism: Fischer Indole Synthesis
The reaction proceeds through a well-defined sequence of steps, each of which is accelerated by the rapid heating provided by microwave energy.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Exemplary Protocol: Synthesis of 6-Fluoro-2,3-dimethyl-1H-indole
This protocol describes the reaction of (4-fluorophenyl)hydrazine with 2-butanone to yield 6-fluoro-2,3-dimethyl-1H-indole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| (4-Fluorophenyl)hydrazine hydrochloride | ≥98% | Sigma-Aldrich |
| 2-Butanone (MEK) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Polyphosphoric Acid (PPA) | 83% P₂O₅ assay | Acros Organics |
| 10 mL Microwave Reaction Vial & Cap | - | CEM, Anton Paar |
| Magnetic Stir Bar | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - |
| Brine | Aqueous Solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - |
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (4-fluorophenyl)hydrazine hydrochloride (1.0 mmol, 162.6 mg).
-
Carbonyl Addition: Add 2-butanone (1.2 mmol, 107 µL).
-
Acid Catalyst: Carefully add polyphosphoric acid (~2 mL) to the vial. Note: PPA is viscous; ensure adequate stirring.
-
Microwave Irradiation: Seal the vial securely with a cap. Place it in the cavity of a microwave reactor. Irradiate the mixture with stirring using the following parameters:
-
Temperature: 170 °C (Ramp time: 2 min)
-
Hold Time: 10 minutes
-
Power: Dynamic (300 W max)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (typically <50 °C) using the instrument's compressed air cooling system.
-
Work-up: Carefully uncap the vial in a fume hood. Quench the reaction by slowly pouring the mixture over crushed ice (~20 g) in a beaker.
-
Neutralization: Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-fluoro-2,3-dimethyl-1H-indole.
Protocol II: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[9][10] The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly effective for aryl-aryl bond formation and is greatly enhanced by microwave heating.[11][12] This method is ideal for synthesizing 6-arylindoles starting from 6-bromoindole.
Mechanism: Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki coupling stems from a well-understood palladium catalytic cycle, which is rapidly driven by microwave energy.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of 6-(4-methoxyphenyl)-1H-indole
This protocol details the coupling of 6-bromoindole with 4-methoxyphenylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Bromoindole | ≥98% | Combi-Blocks |
| 4-Methoxyphenylboronic acid | ≥98% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Alfa Aesar |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | - | - |
| 10 mL Microwave Reaction Vial & Cap | - | CEM, Anton Paar |
| Magnetic Stir Bar | - | - |
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial containing a magnetic stir bar, add 6-bromoindole (0.5 mmol, 98 mg), 4-methoxyphenylboronic acid (0.75 mmol, 114 mg), and cesium carbonate (1.5 mmol, 489 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 29 mg).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Inert Atmosphere (Optional but Recommended): Purge the vial with nitrogen or argon for 2-3 minutes to create an inert atmosphere.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring using the following parameters:
-
Temperature: 150 °C (Ramp time: 2 min)
-
Hold Time: 15 minutes
-
Power: Dynamic (300 W max)
-
Stirring: High
-
-
Cooling: Allow the vial to cool to room temperature using the instrument's cooling system.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 6-(4-methoxyphenyl)-1H-indole.
Data Summary & Troubleshooting
The following table summarizes typical conditions and expected outcomes for the protocols described.
Table 1: Comparison of Microwave-Assisted Synthesis Protocols
| Parameter | Fischer Indole Synthesis | Suzuki-Miyaura Coupling |
| Starting Materials | (4-Fluorophenyl)hydrazine, 2-Butanone | 6-Bromoindole, 4-Methoxyphenylboronic acid |
| Key Reagent/Catalyst | Polyphosphoric Acid | Pd(PPh₃)₄, Cs₂CO₃ |
| Solvent System | Neat (PPA acts as solvent/catalyst) | Dioxane/Water (4:1) |
| Temperature (°C) | 170 | 150 |
| Time (min) | 10 | 15 |
| Typical Yield (%) | 75-90% | 80-95% |
Common Troubleshooting Insights:
-
Low Yield in Fischer Synthesis: Ensure the acid catalyst is fresh and the reaction is not overheated, which can cause decomposition. PPA is highly hygroscopic; use from a freshly opened container if possible.
-
Incomplete Suzuki Coupling: Low yields can result from an inactive palladium catalyst or insufficient base. Ensure the catalyst has not been excessively exposed to air. Using a slightly larger excess of the boronic acid (1.5-2.0 equiv.) can also drive the reaction to completion.
-
Solvent Choice: For microwave synthesis, solvent choice is critical. Solvents with high dielectric constants (e.g., DMF, NMP, ethanol) absorb microwave energy very efficiently, leading to rapid heating. For less polar systems, a "susceptor" (a small amount of a highly absorbing, inert material like silicon carbide) can be added to aid heating.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and high-yielding platform for the preparation of 6-substituted indoles.[1] The protocols detailed herein for the Fischer indole synthesis and Suzuki-Miyaura cross-coupling demonstrate the power of this technology to significantly shorten reaction times from hours to minutes, facilitating high-throughput synthesis and accelerating the drug discovery process.[4] By adopting these green and effective methods, researchers can quickly generate diverse libraries of indole derivatives for biological screening and materials science applications.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2025). ResearchGate. Available at: [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). PMC - NIH. Available at: [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Available at: [Link]
-
Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkyn. (2010). Elsevier. Available at: [Link]
-
A Novel Variation in Fischer Indole Reaction for Viable and Rapid Synthesis of 1,2,3,4-Tetrahydro-6,8-Dinitro-9H-Carbazole N H O. (2020). Advanced Journal of Chemistry B. Available at: [Link]
-
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. (2009). PubMed. Available at: [Link]
-
Microwave-assisted multicomponent reaction: An efficient synthesis of indolyl substituted and spiroxindole pyrido[2,3-d]pyrimidine derivatives. (2021). Taylor & Francis Online. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Available at: [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. (n.d.). Sciforum. Available at: [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (n.d.). PMC. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Available at: [Link]
-
Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Available at: [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2025). ResearchGate. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpas.com [ijrpas.com]
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- 5. researchgate.net [researchgate.net]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. Organometallic cross-coupling reactions [cem.com]
- 11. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells [mdpi.com]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Note: Optimized Transcellular Permeability Evaluation of 6-(pentyloxy)-1H-indole-2-carboxylic acid
Executive Summary
This application note details the protocol for evaluating the intestinal permeability of 6-(pentyloxy)-1H-indole-2-carboxylic acid (CAS: 383133-78-6). As a lipophilic weak acid (
Standard protocols often yield artificially low recovery rates (<70%) for this class of molecule, leading to false-negative permeability classifications. This guide introduces an Optimized BSA-Gradient Protocol to ensure sink conditions, maximize recovery, and accurately predict oral bioavailability (BCS Classification).
Compound Physicochemical Profile
Understanding the molecule is the first step to accurate testing. The indole core provides rigidity, while the pentyloxy tail drives lipophilicity.
| Property | Value | Implication for Assay |
| Molecular Weight | 247.29 g/mol | Small enough for passive diffusion. |
| LogP (Oct/Water) | ~3.44 | High Lipophilicity: High risk of adsorption to Transwell® plastic. |
| pKa (Acidic) | ~4.8 | Ionizable: At pH 7.4, it exists as an anion ( |
| Solubility | Low (aq) | Requires DMSO stock and potentially modified buffers. |
Strategic Challenge: The "Lipophilic Acid" Trap
For compounds like 6-(pentyloxy)-1H-indole-2-carboxylic acid, the standard "Buffer-to-Buffer" Caco-2 assay fails because the molecule:
-
Sticks to the receiver plate: The hydrophobic pentyloxy chain adsorbs to the plastic walls.
-
Saturates the receiver buffer: Low aqueous solubility limits the concentration gradient (Sink Condition violation).
The Solution: Use Bovine Serum Albumin (BSA) in the receiver compartment. BSA acts as a "sink," scavenging the drug as it crosses the membrane, mimicking the role of blood plasma in vivo and preventing plastic adsorption.
Visualization: Transport Mechanism & Optimization
Caption: Mechanism of transport for lipophilic acids. Note how BSA prevents plastic adsorption (red dashed line) and maintains the concentration gradient.
Detailed Experimental Protocols
Phase A: Preparation & Solubility Check
Before the cell assay, ensure the compound does not precipitate in the dosing buffer.
-
Stock Solution: Dissolve 6-(pentyloxy)-1H-indole-2-carboxylic acid in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.
-
Dosing Solution (10 µM): Dilute the stock 1:1000 into HBSS (pH 6.5) .
-
Final DMSO concentration: 0.1% (Safe for Caco-2).
-
Turbidity Check: Measure absorbance at 650 nm. If OD > 0.01, solubility is poor. Action: Increase DMSO to 0.5% or add 0.05% Tween-80.
-
Phase B: Optimized Caco-2 Permeability Assay
Cell Line: Caco-2 (ATCC® HTB-37™), Passage 20–40. Culture Format: 24-well Transwell® inserts (0.4 µm pore size, polycarbonate).
Step 1: Monolayer Quality Control (Day 21)
-
Measure TEER (Transepithelial Electrical Resistance).[1][2][3]
-
Acceptance Criteria: TEER > 300
.[4] -
Why: Ensures tight junctions are formed. If TEER is low, paracellular leakage will invalidate the test.
Step 2: Buffer Preparation (The Gradient)
-
Apical Buffer (Donor for A->B): HBSS buffered with 10 mM MES, adjusted to pH 6.5 .
-
Basolateral Buffer (Receiver for A->B): HBSS buffered with 25 mM HEPES, adjusted to pH 7.4 + 4% BSA (Bovine Serum Albumin) .
-
Critical: The pH 6.5 -> 7.4 gradient mimics the transition from the jejunum (acidic microclimate) to blood (neutral). BSA is essential for this specific lipophilic compound.
-
Step 3: Transport Experiment
-
Wash: Rinse cells twice with pre-warmed HBSS (37°C).
-
Equilibrate: Incubate with blank buffers for 15 min at 37°C.
-
Dose (A->B): Replace Apical buffer with 300 µL of Dosing Solution (Compound).
-
Fill Receiver: Add 1000 µL of Basolateral Buffer (+BSA) to the bottom chamber.
-
Incubate: Place in a shaker incubator (50 rpm) at 37°C for 90 minutes .
-
Note: Shaking reduces the Unstirred Water Layer (UWL), which is critical for lipophilic drugs.
-
-
Sample:
-
Collect 100 µL from the Basolateral (Receiver) side.
-
Collect 20 µL from the Apical (Donor) side (for Mass Balance calculation).
-
-
Lucifer Yellow Control: In parallel wells, run Lucifer Yellow (100 µM). Permeability (
) must be cm/s to confirm integrity.
Step 4: Sample Processing
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Indomethacin) to the 100 µL receiver samples to precipitate the BSA.
-
Centrifuge: 4000 rpm for 20 min at 4°C.
-
Supernatant: Transfer to LC-MS vials.
Analytical Method: LC-MS/MS
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization Mode: ESI Negative (Due to the carboxylic acid group).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 2.5 min |
| Flow Rate | 0.6 mL/min |
| MRM Transition | 246.3 |
Note: The precursor ion 246.3 corresponds to the [M-H]- species of the parent compound (MW 247.29).
Data Analysis & Interpretation
Apparent Permeability ( )
Calculate
- : Rate of permeation (amount in receiver / time) [µmol/s].
-
: Surface area of the insert (
for 24-well). - : Initial donor concentration [µM].
Mass Balance (Recovery)
-
Troubleshooting: If Recovery < 70% despite BSA, check for precipitation or cell retention (lyse cells with MeOH to check intracellular accumulation).
Interpretation Guide
| Classification | Prediction for 6-(pentyloxy)-1H-indole-2-COOH | |
| < 1.0 | Low Permeability | Unlikely (unless efflux is very high). |
| 1.0 - 10.0 | Moderate Permeability | Possible if ionization limits transport. |
| > 10.0 | High Permeability | Expected Result (Lipophilic tail drives passive diffusion). |
Efflux Ratio (ER)
Run the assay in both directions (A->B and B->A).
-
ER > 2.0: Indicates active efflux (likely P-gp or BCRP substrate).
-
ER < 2.0: Predominantly passive diffusion.
Workflow Summary
Caption: Step-by-step workflow from stock preparation to analytical quantification.
References
-
US Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies, Guidance for Industry. [Link]
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers.[1][2][6][7] Nature Protocols, 2(9), 2111–2119. [Link]
-
Krishna, G., et al. (2001).[7] Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 222(1), 77-89. (Establishes the BSA method for lipophilic drugs). [Link]
-
PubChem. (n.d.). Compound Summary: 6-(pentyloxy)-1H-indole-2-carboxylic acid.[8][9] [Link] (Note: Link to structural analog for property verification).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(pentyloxy)-1H-indole-2-carboxylic acid
Case ID: IND-6P-COOH-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Active Topic: Yield Optimization & Troubleshooting Guide
Executive Summary & Route Strategy
User Goal: High-yield synthesis of 6-(pentyloxy)-1H-indole-2-carboxylic acid. Common Bottlenecks: N-alkylation side-products, decarboxylation during hydrolysis, and oxidative degradation (pinking/browning).
Recommended Synthetic Route
While de novo synthesis via the Reissert method (from 4-pentyloxy-2-nitrotoluene) is possible for industrial bulk, the highest fidelity route for laboratory scale (<100g) is the Regioselective O-Alkylation of 6-hydroxyindole-2-carboxylate ester , followed by mild Saponification.
This guide focuses on this two-step protocol as it minimizes ring-closure failures and maximizes purity.
Figure 1: Optimized synthetic workflow focusing on regioselective alkylation and controlled hydrolysis.
Step 1: Regioselective O-Alkylation
Objective: Attach the pentyl chain to the C6-hydroxyl group without touching the N1-position.
The Science of Selectivity (Why this works)
Success relies on exploiting the pKa difference between the phenolic hydroxyl and the indole nitrogen.
-
Phenol pKa: ~10
-
Indole N-H pKa: ~17
-
Reagent Selection: Using Potassium Carbonate (
) provides a basic environment sufficient to deprotonate the phenol (forming the phenoxide nucleophile) but insufficient to deprotonate the indole nitrogen. This ensures 100% O-selectivity. Using stronger bases like NaH will lead to N-alkylation or N,O-dialkylation mixtures.
Protocol
-
Dissolution: Dissolve Ethyl 6-hydroxyindole-2-carboxylate (1.0 eq) in anhydrous DMF (Concentration: 0.2 M). Note: Acetone can be used but DMF accelerates the reaction via better solubility.
-
Base Addition: Add
(1.5 - 2.0 eq). The mixture may turn yellow. -
Alkylation: Add 1-Bromopentane (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water. The ester product is hydrophobic and should precipitate. Filter and wash with water.[1] If oil forms, extract with EtOAc.
Troubleshooting Guide: Alkylation
| Symptom | Probable Cause | Corrective Action |
| Two spots on TLC (close Rf) | N-alkylation occurred. | Check Base: Did you use NaH or KOH? Switch to |
| Low Conversion | Particle size of base. | Use finely ground or micronized |
| Red/Pink Reaction Mixture | Oxidation of indole. | Degas DMF with Nitrogen/Argon before use. Indoles are electron-rich and prone to oxidation. |
Step 2: Hydrolysis & Isolation
Objective: Convert the ethyl ester to the free carboxylic acid without decarboxylation.
The Science of Stability
Indole-2-carboxylic acids are inherently unstable. The electron-rich indole ring can push electrons toward the carboxyl group, facilitating decarboxylation (
Protocol
-
Solvent System: Dissolve the intermediate ester in THF:Water (3:1) . Avoid pure methanol as it can lead to transesterification or slow kinetics.
-
Reagent: Add LiOH.H2O (3.0 eq).
-
Conditions: Stir at 40°C (Do not reflux). Reaction is usually complete in 2-4 hours.
-
Workup (Critical):
-
Evaporate THF under reduced pressure (keep bath <45°C).
-
Dilute residue with water.
-
Acidification: Cool to 0°C. Slowly add 1N HCl dropwise until pH ~3-4. Do not use concentrated HCl.
-
Precipitation: The product should precipitate as a white/off-white solid. Filter and dry under vacuum at room temperature.
-
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Product is an Oil/Gum | Impurities or trace solvent. | Triturate the gum with Hexane or minimal cold |
| Yield Loss (Decarboxylation) | Acidification was too harsh or hot. | Ensure acidification happens at 0°C. Do not heat the free acid above 60°C during drying. |
| Product turns brown on filter | Acid-catalyzed polymerization. | Wash the filter cake thoroughly with water to remove excess HCl traces. Store in the dark. |
Diagnostics & Logic Tree
Use this flowchart to diagnose where your yield is being lost.
Figure 2: Diagnostic logic tree for isolating yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydride (NaH) to speed up the alkylation?
A: Not recommended. While NaH is faster, it is a strong enough base to deprotonate the indole N-H (pKa ~17), leading to mixtures of N-pentyl and O-pentyl products. Stick to
Q: My final product is turning purple/pink during storage. Why? A: Indoles are sensitive to photo-oxidation and acid traces.
-
Ensure the final acid is washed free of mineral acids (HCl).
-
Store the solid under inert gas (Argon/Nitrogen) in an amber vial at -20°C.
-
Recrystallization from Toluene/Heptane can remove oxidized impurities.
Q: Can I perform the hydrolysis using NaOH in Methanol?
A: Yes, but be cautious. Methanol is a protic solvent that can retard the reaction slightly compared to THF/Water, and if the temperature is too high, you risk decarboxylation. LiOH in THF/Water is preferred because it allows for a homogeneous reaction at lower temperatures (
Q: I need to make 500g of this. Is this route scalable? A: For >100g scales, the cost of the 6-hydroxyindole starting material may be prohibitive. For bulk scale, consider the Reissert Indole Synthesis starting from 4-(pentyloxy)-2-nitrotoluene. This builds the indole ring after the ether is installed, avoiding the selectivity issues entirely, though it requires more steps (condensation with oxalate, reductive cyclization).
References
-
Reissert Indole Synthesis (General Mechanism & Scale)
-
O-Alkylation Selectivity (Phenol vs Indole)
- Title: Ester synthesis by O-alkyl
- Source: Organic Chemistry Portal
-
URL:[Link]
- Context: Supports the use of Carbonate bases for chemoselective alkylation of phenols in the presence of other nucleophiles.
-
Decarboxylation of Indole-2-carboxylic acids
Sources
preventing decarboxylation of indole-2-carboxylic acid during heating
Ticket ID: I2CA-STAB-001 Topic: Preventing Thermal Decarboxylation of Indole-2-Carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
The Core Issue:
Indole-2-carboxylic acid (I2CA) is thermodynamically unstable relative to its decarboxylated product (indole). While the C2 position is generally more stable than the C3 isomer, I2CA will undergo decarboxylation when heated near its melting point (~203°C) or when subjected to acidic conditions at elevated temperatures (
Root Cause Analysis (The Mechanism): The decarboxylation is not a random thermal fragmentation but a specific electronic cascade. The electron-rich nitrogen lone pair donates density into the ring, making the C3 position nucleophilic.
-
Protonation: In acidic media or at high temperatures (where auto-ionization increases), the C3 carbon becomes protonated.
-
Zwitterion Formation: This disrupts aromaticity, forming a cationic indolenine intermediate (a vinylogous
-imino acid). -
Elimination: To restore aromaticity, the molecule ejects
from the C2 position.
Visualizing the Hazard
The following diagram illustrates the failure mode (decarboxylation) versus the stabilization pathway.
Figure 1: Mechanistic pathway of decarboxylation vs. stabilization strategies.
Troubleshooting Guide (Symptom -> Solution)
Use this decision matrix to determine the correct corrective action for your specific experimental setup.
| Symptom / Scenario | Probable Cause | Corrective Action |
| Loss of product during reflux (>100°C) | Thermal instability of the free acid. | Switch to Ester: Convert to ethyl/methyl ester before high-temp steps. Esters are thermally stable up to >200°C. |
| Bubbling observed during acid workup | Acid-catalyzed decarboxylation. | pH Control: Avoid pH < 3. Use mild buffers (Phosphate/Citrate) or quench into cold |
| Yield loss with Copper/Pd catalysts | Metal-catalyzed decarboxylation. | Ligand Check: Use electron-rich ligands to stabilize the metal center, or switch to salt form (Potassium indole-2-carboxylate) which is less prone to coordination-induced |
| Solid melts/decomposes on melting point apparatus | Normal physical property (~203°C). | Validation: Do not use MP for purity check if decomposition is observed. Use HPLC/NMR. |
Validated Protocols
Protocol A: Protective Esterification (The "Safe Harbor")
Use this when your workflow requires high temperatures (e.g., Suzuki coupling on the ring).
Principle: Converting the carboxylic acid to an ester removes the acidic proton and prevents the zwitterion formation required for decarboxylation.
-
Setup: Dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).
-
Catalyst: Add concentrated
(0.5 equiv) dropwise.-
Note: While acid is present, the formation of the ester is faster than decarboxylation at reflux temperatures in alcohol.
-
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup (Critical):
-
Result: Ethyl indole-2-carboxylate (Stable solid, mp ~122-124°C).[3]
Protocol B: Low-Temperature Amide Coupling
Use this when you need to react the carboxylic acid itself without degradation.
Principle: Avoid acid chloride formation (which often requires heat/thionyl chloride). Use "Soft" activation agents.
-
Cooling: Dissolve I2CA in DMF or DCM. Cool to 0°C (Ice bath).
-
Base: Add DIPEA (2.0 equiv).
-
Why: DIPEA ensures the acid remains as a carboxylate anion (stable) rather than the free acid.
-
-
Activation: Add HATU (1.1 equiv). Stir at 0°C for 15 mins.
-
Coupling: Add the amine partner. Allow to warm to RT slowly.
-
Limit: Do not heat above 40°C.
-
-
Purification: Acidify carefully during workup or use neutral phase prep-HPLC.
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
-
Better Alternative: Use Oxalyl Chloride at 0°C with a catalytic drop of DMF in DCM. This generates the acid chloride under conditions where the indole ring is stable.
Q: Is Indole-2-carboxylic acid more stable than Indole-3-carboxylic acid? A: Yes. Indole-3-carboxylic acid is a vinylogous carbamic acid and decarboxylates very easily (often spontaneously upon acidification). The 2-isomer is more robust but still fragile compared to benzoic acid.
Q: I see a "red oil" forming instead of my white solid. What is this? A: This is likely a polymerization product of the decarboxylated indole. Indole itself is prone to oxidative polymerization (red/brown tars) when heated in air. This confirms decarboxylation has occurred.[4]
Q: Does solvent choice matter for stability? A: Yes. Avoid high-boiling acidic solvents (e.g., Acetic Acid) at reflux. Polar aprotic solvents like DMF or DMSO are generally safe if the temperature is kept <100°C and the mixture is neutral/basic.
References
-
Synthesis of Ethyl Indole-2-carboxylate (Protective Str
-
Source: Organic Syntheses, Coll.[3] Vol. 5, p.687 (1973); Vol. 43, p.40 (1963).
- Relevance: Defines the standard esterification protocol to prevent thermal degrad
-
URL:
-
-
Decarboxyl
- Source:The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Relevance: Explains the electronic mechanism (zwitterion intermediate)
-
URL:
-
Indole-2-Carboxylic Acid Deriv
- Source:Molecules 2023, 28(24), 8036; MDPI.
- Relevance: Provides modern protocols for amide coupling and functionalization without decarboxylation (H
-
URL:
-
Thermal Properties and Stability D
- Source:J. Chem.
- Relevance: Confirms the melting point/decomposition temperature (~203°C)
-
URL:
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-(pentyloxy)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the purification of 6-(pentyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this indole derivative. The following sections offer detailed, step-by-step protocols and explain the rationale behind experimental choices to ensure the highest purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 6-(pentyloxy)-1H-indole-2-carboxylic acid.
Issue 1: My final product is a brownish, sticky solid with a broad melting point range, and TLC analysis shows multiple spots.
Possible Cause: This is a common issue indicating the presence of multiple impurities. Given that indole syntheses, such as the Fischer indole synthesis, can generate various byproducts, it's crucial to identify and remove them.[1][2][3] Potential byproducts could include unreacted starting materials, partially cyclized intermediates, or products from side reactions like aldol condensations.[3]
Solution: A Multi-Step Purification Strategy
A combination of acid-base extraction and column chromatography is often the most effective approach.
Step 1: Acid-Base Extraction to Isolate the Carboxylic Acid
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[4][5][6]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][7] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.[5][7] Neutral and basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (HCl) until the product precipitates out.[5] This protonates the carboxylate salt, making it insoluble in water.[5][6]
-
Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[8]
-
-
Causality: Using a weak base like sodium bicarbonate is crucial to selectively extract the carboxylic acid without reacting with less acidic functionalities that might be present on byproducts.[7]
Step 2: Column Chromatography for Further Purification
If impurities persist after extraction, column chromatography is necessary to separate compounds with similar polarities.[9]
-
Protocol:
-
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of indole derivatives.[9][10]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your target compound.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[9]
-
Elution and Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Expertise: The pentyloxy group increases the lipophilicity of the molecule. Therefore, a less polar eluent system compared to unsubstituted indole-2-carboxylic acid might be required.
Issue 2: My yield is significantly low after recrystallization.
Possible Cause: Low yield after recrystallization can be due to several factors, including the choice of an inappropriate solvent, using too much solvent, or premature crystallization.[11]
Solution: Optimizing the Recrystallization Protocol
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common solvents include ethanol/water or methanol/water mixtures, or toluene.[12][13]
-
Protocol:
-
In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal to decolorize it, followed by hot filtration.[11] Be aware that excessive use of charcoal can adsorb your product and reduce the yield.[11]
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystals.[11]
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[8]
-
Dry the crystals under vacuum.
-
-
Trustworthiness: A key to successful recrystallization is using the minimum amount of hot solvent necessary to dissolve the solid.[8] Excess solvent will keep more of your product dissolved at low temperatures, leading to a lower yield.[11]
Issue 3: I'm observing co-eluting peaks during HPLC analysis of my purified product.
Possible Cause: Co-elution in HPLC suggests the presence of impurities with very similar physicochemical properties to your target compound.[14] These could be isomers or closely related indole derivatives.[14]
Solution: Method Development for HPLC
-
Mobile Phase Optimization:
-
pH Adjustment: For carboxylic acids, suppressing the ionization by lowering the pH of the mobile phase with an acid like formic acid or phosphoric acid can improve peak shape and retention on a reverse-phase column.[15]
-
Solvent Gradient: A shallower solvent gradient can increase the resolution between closely eluting peaks.[14]
-
-
Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can offer different selectivity.
-
Alternative Techniques: If co-elution persists, consider preparative HPLC for separation or derivatization to alter the chromatographic behavior of your compound and the impurity.[14]
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for large-scale synthesis of 6-(pentyloxy)-1H-indole-2-carboxylic acid?
For large-scale purification, a combination of techniques is often most practical. Start with an acid-base extraction to remove the bulk of non-acidic impurities.[4][6] This is a highly efficient and cost-effective initial step. Following the extraction, recrystallization is a good choice for further purification on a large scale as it avoids the use of large volumes of chromatography solvents.[16] If high purity is required and recrystallization is insufficient, flash chromatography can be scaled up.
Q2: What are the expected spectroscopic data for pure 6-(pentyloxy)-1H-indole-2-carboxylic acid?
-
¹H NMR: Expect signals for the aromatic protons on the indole ring, a singlet for the proton at the 3-position, signals for the pentyloxy chain (a triplet for the O-CH₂ protons, multiplets for the other CH₂ groups, and a triplet for the terminal CH₃), and a broad singlet for the carboxylic acid proton. The indole N-H proton will also appear as a broad singlet.
-
¹³C NMR: Expect signals for the aromatic carbons, the carboxylic acid carbonyl carbon (typically >160 ppm), and the carbons of the pentyloxy group.
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1680-1710 cm⁻¹), and an N-H stretch (around 3300-3500 cm⁻¹).[17][18]
-
Mass Spectrometry: The molecular weight of 6-(pentyloxy)-1H-indole-2-carboxylic acid is 247.29 g/mol .[19] Expect to see the molecular ion peak [M]+ or [M-H]⁻ depending on the ionization mode.
Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?
It is generally not recommended to use a strong base like sodium hydroxide. While it will effectively deprotonate the carboxylic acid, it may also promote side reactions, such as hydrolysis of any ester functionalities that might be present as impurities or even react with the indole ring itself under certain conditions. A weak base like sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid and provides better selectivity.[4][7]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[11] This can happen if the melting point of the solid is lower than the boiling point of the solvent or if the solution is supersaturated with impurities.[11]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation.[11]
-
Allow the solution to cool more slowly. You can try insulating the flask to slow the rate of cooling.[11]
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.
-
Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Visual Experimental Workflows
Diagram 1: General Purification Workflow
Caption: Decision tree for selecting the appropriate purification method.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 599-610. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 599-610. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ADvanced Compound Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Boyle, G. M., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. ACS Omega, 8(49), 47000-47016. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 55664-55682. [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taylor & Francis. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
Kim, Y., et al. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Archives of Pharmacal Research, 28(11), 1219-1223. [Link]
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 51(12), 2823-2832. [Link]
-
Al-gazzar, A. M. A., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 12(1), 1-14. [Link]
-
ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]
-
ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
International Journal of Pharmaceutical Sciences and Research. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. 7(6), 442-451. [Link]
Sources
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- 15. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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stability of 6-(pentyloxy)-1H-indole-2-carboxylic acid in aqueous buffers
This technical guide addresses the stability, solubility, and handling of 6-(pentyloxy)-1H-indole-2-carboxylic acid (CAS: 383133-78-6). The content is structured for researchers requiring high-fidelity control over their experimental conditions.
Executive Technical Summary
Compound Class: Lipophilic Indole-2-Carboxylic Acid Critical Sensitivity: Oxidation (High), pH-Dependent Solubility (High), Decarboxylation (Moderate).
As a Senior Application Scientist, I advise treating this molecule not merely as a stable reagent, but as a reactive probe sensitive to its environment. The 6-pentyloxy substituent is a strong electron-donating group (EDG), which significantly elevates the energy of the indole
Solubility & Stock Preparation
The Solubility Paradox
Users often report precipitation when diluting DMSO stocks into aqueous buffers. This occurs because the pentyloxy tail dominates the physicochemical profile, driving the LogP to ~3.44. While the carboxylic acid (pKa ~3.8) ionizes at neutral pH, the lipophilicity of the anion often leads to micelle formation or crashing out if the ionic strength is too high or the pH drifts below 6.0.
Optimized Preparation Protocol
| Parameter | Recommendation | Mechanism / Rationale |
| Primary Solvent | DMSO (Anhydrous) | Prevents hydrolysis; stabilizes the protonated form. |
| Stock Conc. | 10 - 50 mM | Avoids saturation limits upon freeze-thaw cycles. |
| Aqueous Buffer | PBS or HEPES (pH 7.4 - 8.0) | Maintains the carboxylate anion ( |
| Additives | 0.05% Tween-20 or BSA | Acts as a dispersant to prevent hydrophobic aggregation of the pentyl chain. |
| Forbidden | Acidic Buffers (pH < 5.0) | Forces the molecule into its neutral, insoluble form, causing immediate precipitation. |
Step-by-Step Dissolution Workflow
-
Weighing: Weigh quickly; the powder can be electrostatic.
-
Solvation: Dissolve in 100% DMSO to a 50 mM master stock. Vortex until absolutely clear.
-
Intermediate Dilution (Critical Step): Do not add DMSO stock directly to static buffer.
-
Correct Method: Vortex the buffer rapidly. Slowly inject the DMSO stock into the center of the vortex.
-
Why? This prevents local regions of high concentration where the "solvent shock" causes precipitation.
-
Stability & Degradation Pathways
A. Oxidative Instability (The "Pink/Brown" Shift)
The most common user complaint is a solution turning pink or brown over 24-48 hours. This is not contamination; it is oxidative polymerization.
-
Mechanism: The 6-pentyloxy group pushes electron density into the indole ring. In the presence of dissolved oxygen and light, the C3 position is attacked, leading to the formation of 3-oxindoles and subsequent dimerization (indoxyl red analogs).
-
Prevention:
-
Degas buffers (Helium sparge or vacuum sonication) before use.
-
Add antioxidants: Ascorbic acid (100 µM) or TCEP if compatible with your assay.
-
Protect from light (Amber tubes are mandatory).
-
B. Decarboxylation Risk
Indole-2-carboxylic acids are chemically predisposed to lose
-
Trigger: High Temperature (>60°C) + Acidic pH.[1]
-
Observation: Loss of UV absorbance at the carboxylate peak; appearance of a new lipophilic peak on HPLC.
-
Control: Never heat the aqueous solution above 37°C.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. The oxidative pathway (red) is the dominant failure mode in aqueous buffers at room temperature.
Troubleshooting Guide (FAQ)
Q1: My buffer turned pink after 4 hours. Is the compound ruined?
Diagnosis: Yes, significant oxidation has occurred. Root Cause: The 6-alkoxy group makes the indole ring highly electron-rich, reacting with dissolved oxygen under ambient light. Solution: Discard the solution. For the next run, use degassed buffers and wrap all tubes in aluminum foil. If your assay permits, add 0.1 mM EDTA to chelate trace metals that catalyze this oxidation.
Q2: I see a fine white precipitate immediately upon dilution.
Diagnosis: "Solvent Shock" or pH crash. Root Cause: The compound is hydrophobic (LogP ~3.4). If you diluted a high-concentration DMSO stock (e.g., 100 mM) 1:1000 into water, the local concentration exceeded the solubility limit before mixing occurred. Alternatively, if your buffer pH is < 6.0, the compound protonated and crashed out. Solution:
-
Lower the stock concentration to 10-20 mM.
-
Ensure buffer pH is 7.4 - 8.0 .
-
Vortex the buffer while adding the DMSO stock.
Q3: Can I autoclave this compound?
Answer: Absolutely not. Reasoning: The high heat (121°C) will drive rapid decarboxylation , converting your active acid into 6-pentyloxyindole. Alternative: Sterile filter (0.22 µm PVDF) the aqueous solution after preparation, or use sterile DMSO and aseptic technique.
Q4: How long is the stock stable at -20°C?
Answer:
-
Solid Powder: >2 years (Desiccated, Dark).
-
DMSO Stock: 6 months (if sealed tight). DMSO is hygroscopic; absorbed water will promote hydrolysis or precipitation over time. Aliquot into single-use vials to avoid freeze-thaw cycles.
Analytical Validation (HPLC)
To verify the integrity of your compound before critical experiments, use this generic HPLC method adapted for lipophilic indoles.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 280 nm (Indole core) and 254 nm |
| Expected RT | Late eluting (highly lipophilic due to pentyl chain) |
Note: If a peak appears earlier than the main peak with a different UV spectrum, it is likely the oxidation product (oxindole).
References
-
Indole-2-carboxylic acid decarboxylation kinetics
-
Oxidative instability of electron-rich indoles
- Goyal, R. N., et al. (1998). "Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice." Bioelectrochemistry and Bioenergetics.
-
Physicochemical Properties (LogP/Solubility)
- PubChem Compound Summary for CID 22350191 (Analogous 6-hydroxy/alkoxy structures).
-
General Indole Stability in Aqueous Media
-
Iskra, J., et al. (2003).[4] "Green oxidation of indoles using halide catalysis." Chemical Communications.
-
Sources
minimizing oxidation of indole derivatives during synthesis
Technical Support Center: Indole Stability & Synthesis Ticket ID: #IND-OX-001 Subject: Minimizing Oxidation and Polymerization of Indole Derivatives Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Indole Problem"
User Query: "Why does my indole synthesis turn black/tarry during workup, and how do I stop my purified product from turning pink in the freezer?"
Root Cause Analysis: Indoles are electron-rich heterocycles.[1] The pyrrole ring makes the C3 position highly nucleophilic (10¹³ times more reactive than benzene). This sensitivity leads to two distinct but often simultaneous degradation pathways:
-
Oxidative Degradation: Reaction with atmospheric oxygen (ROS) or light to form indolenines, indoxyls, and eventually dimers (like indigo).
-
Acid-Catalyzed Polymerization: Protonation at C3 generates an electrophilic cation that is attacked by another indole molecule, leading to dimers, trimers, and "tars."
This guide provides a self-validating workflow to mitigate both pathways.
Mechanism of Failure
To solve the problem, you must visualize the enemy. The diagram below illustrates the oxidative and acid-catalyzed pathways that destroy your yield.
Figure 1: Dual degradation pathways of indole. The C3 position is the critical failure point for both oxidation (top path) and acid-catalyzed polymerization (bottom path).
Module 1: Reaction Optimization (Upstream Control)
Issue: The reaction mixture darkens before workup. Solution: Rigorous exclusion of oxygen using the Freeze-Pump-Thaw (FPT) protocol.[2][3][4] Sparging with nitrogen is often insufficient for sensitive indoles.
Protocol: Freeze-Pump-Thaw Degassing
Standard Operating Procedure (SOP) for < 1L solvent volumes.
-
Seal: Place solvent/reagent in a Schlenk flask. Close the stopcock.
-
Freeze: Immerse the flask in liquid nitrogen (LN2) until the solvent is completely solid.
-
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Note: The solvent must remain frozen to prevent bumping.
-
Thaw: Close the stopcock. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.[4]
-
Repeat: Perform steps 2–4 for a total of 3 cycles .
-
Backfill: After the final thaw, backfill with Argon (heavier than air, providing a better blanket than N2).
Module 2: Purification Strategy (The Critical Zone)
Issue: "My product was pure by TLC, but degraded on the column." Diagnosis: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the polymerization of electron-rich indoles (see Figure 1, bottom path).
Troubleshooting Guide: Stationary Phase Selection
| Stationary Phase | Acidity (pH) | Suitability for Indoles | Protocol Adjustment |
| Standard Silica (SiO₂) | ~4.0 – 5.0 | High Risk | Requires neutralization (see below). |
| Neutral Alumina (Al₂O₃) | ~7.0 – 7.5 | Excellent | Use "Brockmann Grade III" (add 6% water) to reduce activity if streaks occur. |
| Basic Alumina | ~9.0 – 10.0 | Good | Ideal for indoles with acid-sensitive side groups (e.g., acetals). |
| Reverse Phase (C18) | Neutral | Best | Expensive; typically reserved for final polishing. |
Protocol: Neutralizing Silica Gel (The "TEA Trick")
If you must use silica, you must neutralize the acidic sites.[5][6]
-
Prepare Slurry: Mix silica gel with your starting eluent (e.g., Hexane/EtOAc).
-
Add Modifier: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Pack & Flush: Pour the column and flush with 2 column volumes (CV) of the eluent containing 1% Et3N.
-
Run: Perform the separation. You can maintain 0.5% Et3N in the mobile phase during the run to prevent re-acidification.
Technical Insight: The Et3N molecules hydrogen-bond to the free silanol (Si-OH) groups, effectively "capping" the acidic sites that trigger indole polymerization [1][2].
Module 3: Storage & Stability (Downstream Control)
Issue: "My white solid turned pink/brown in the freezer." Diagnosis: Auto-oxidation. Even in the solid state, surface indoles react with headspace oxygen.
Storage Protocol
-
Vessel: Use amber glass vials (blocks UV light).
-
Atmosphere: Flush the vial with Argon before capping.
-
Additives: For oils or unstable solids, co-store with a scavenger packet or trace BHT (Butylated hydroxytoluene) if downstream applications permit.
-
Temperature: Store at -20°C.
Workflow Decision Matrix
Use this logic flow to determine your purification strategy.
Figure 2: Decision tree for selecting the appropriate purification method based on indole sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I remove the colored impurities (tar) without running a column? A: Yes. Dissolve the crude mixture in a minimal amount of DCM/Hexane and filter it through a short pad of Celite or Basic Alumina . The polymeric tars are highly polar and will stick to the pad, while the monomeric indole passes through.
Q: Why does my indole turn red specifically? A: This is often due to the formation of rosindole dyes or similar oligomers. It indicates oxidative coupling at the C2/C3 positions. If this happens in solution, add a reducing agent like sodium metabisulfite (aq) during the workup to quench radical species.
Q: Is removing the solvent on the rotavap safe? A: Dangerous. The rotavap bath heats the compound, and the vacuum is rarely perfect.
-
Fix: Keep the bath < 35°C. Release the vacuum with Nitrogen/Argon, not air. Do not leave the flask spinning dry for extended periods.
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Freeze-Pump-Thaw Degassing Protocol. Retrieved from [Link]
-
Li, J. et al. (2022). Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Time for Indole-2-Carboxylic Acid Formation
Welcome to the technical support center for the synthesis of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction times and improve overall efficiency. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.
I. Understanding the Core Synthesis: The Reissert Reaction
A prevalent and classical method for synthesizing indole-2-carboxylic acid is the Reissert indole synthesis.[1][2][3] This reaction typically involves two key steps:
-
Condensation: The condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base (like potassium or sodium ethoxide) to form an ethyl o-nitrophenylpyruvate intermediate.[2][3]
-
Reductive Cyclization: The subsequent reduction of the nitro group of the pyruvate intermediate, which then undergoes intramolecular cyclization to yield indole-2-carboxylic acid.[1][2]
The overall efficiency and reaction time of this synthesis are highly dependent on the conditions and reagents used in both steps.
Visualizing the Reissert Synthesis Workflow
Caption: A simplified workflow of the Reissert indole synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that can arise during the synthesis of indole-2-carboxylic acid, with a focus on optimizing reaction times.
Q1: My condensation reaction (Step 1) is slow or incomplete. How can I speed it up?
A1: The choice of base and solvent is critical for the initial condensation.
-
Base Selection: Potassium ethoxide (KOEt) is generally more reactive than sodium ethoxide (NaOEt) and can lead to better yields and faster reaction times.[2] Using a less reactive base like sodium ethoxide may result in an incomplete reaction, even with extended refluxing in ethanol.[4]
-
Solvent Considerations: The reaction is typically performed in an alcoholic solvent corresponding to the alkoxide base (e.g., ethanol for ethoxide). Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.
-
Temperature: While room temperature can be sufficient with a strong enough base, gentle heating (e.g., 50-55°C) can significantly accelerate the condensation.[5] However, be mindful that excessive heat can lead to side product formation. A patent describes a condensation reaction time of 16-18 hours at 50-55°C.[5]
Q2: The reductive cyclization (Step 2) is sluggish. What are my options for a faster and more efficient reduction?
A2: Several reducing agents can be employed, each with its own advantages in terms of reaction time and conditions.
-
Classical Reducing Agents:
-
Zinc dust in acetic acid is a common and effective method for the reductive cyclization.[2]
-
Ferrous sulfate and ammonium hydroxide is another established method, though it can sometimes lead to the precipitation of iron sludge, complicating purification.[1][6]
-
Other options include iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite.[1]
-
-
Catalytic Hydrogenation:
-
Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can be a very efficient method.[4][6] A procedure using a platinum catalyst in a Parr low-pressure hydrogenation apparatus suggests a reaction time of 4-6 hours, although a 24-hour period was also used for routine reductions.[4]
-
A practical synthesis using a Pd-loaded Al-MCM-41 mesoporous catalyst has also been developed, highlighting an environmentally benign process.[6]
-
-
Hydrazine Hydrate:
-
The use of hydrazine hydrate with a catalyst like ferrous hydroxide has been reported to accelerate the reaction, with a described reaction time of 3 hours at 80-90°C.[5]
-
Troubleshooting Tip: If your reduction is slow, consider increasing the surface area of the metal reducing agent (e.g., using activated zinc dust) or switching to a more reactive catalytic system.
Q3: I'm observing significant byproduct formation. How can I improve the purity of my indole-2-carboxylic acid?
A3: Byproduct formation is often related to reaction temperature, time, and the choice of reagents.
-
Temperature Control: Overheating, especially during the condensation step, can lead to side reactions. It's crucial to maintain the recommended temperature range for your specific protocol.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][7] This will help you determine the optimal time to stop the reaction, preventing the formation of degradation products from prolonged reaction times.
-
Purification: If byproducts are unavoidable, proper workup and purification are essential. Recrystallization is a common method to purify the crude product.[6]
Q4: Can microwave irradiation be used to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis can dramatically reduce reaction times.
An improved procedure for the synthesis of indole-2-carboxylic acid esters (which can then be hydrolyzed to the acid) utilizes microwave irradiation (100 W) at 50°C in an ionic liquid.[8][9] This method reports a reaction time of just 10 minutes, a significant improvement over conventional heating methods that can take several hours.[8][9]
Alternative Synthetic Routes and Their Time Considerations
While the Reissert synthesis is common, other methods exist, each with its own reaction time profile.
-
Copper-Catalyzed Synthesis: A one-pot synthesis of indole-2-carboxylate derivatives from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using a ligand-free copper(I) catalyst has been reported.[10] The reaction time varies from 4 to 16 hours, depending on the starting materials and temperature (room temperature to 80°C).[10]
-
Hemetsberger–Knittel Indole Synthesis: This method involves the Knoevenagel condensation of an aldehyde with an azidoacetate followed by thermolytic cyclization.[11] The reaction conditions, including temperature and time, are critical for obtaining good yields. One study found that carrying out the initial condensation at -20°C for 30 minutes followed by -5 to 0°C for 6-19 hours was optimal.[11]
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting slow reaction times.
III. Quantitative Data Summary
| Synthesis Method | Key Reagents | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Reissert (Condensation) | o-nitrotoluene, diethyl oxalate, sodium ethoxide | 50-55 | 16-18 hours | Not specified | [5] |
| Reissert (Reductive Cyclization) | Ethyl o-nitrophenylpyruvate, Pt catalyst | Not specified | 4-6 hours | 41-44% (for ester) | [4] |
| Reissert (Reductive Cyclization) | Intermediate, Hydrazine hydrate, Fe(OH)₂ | 80-90 | 3 hours | Not specified | [5] |
| Copper-Catalyzed | 2-halo aryl aldehyde, ethyl isocyanoacetate, CuI | Room Temp - 80 | 4-16 hours | 20-94% | [10] |
| Microwave-Assisted | 2-halo aryl aldehyde, ethyl isocyanoacetate, CuI | 50 | 10 minutes | up to 91% | [8][9] |
| Hemetsberger–Knittel | Benzaldehyde, methyl 2-azidoacetate | -20 to 0 | 6.5-19.5 hours | Good yields | [11] |
IV. Experimental Protocols
Protocol 1: General Procedure for Reissert Synthesis (Catalytic Hydrogenation)
This protocol is adapted from a procedure described in Organic Syntheses.[4]
Step A: Condensation to form Potassium Salt of Ethyl o-nitrophenylpyruvate
-
In a suitable flask, prepare a solution of potassium ethoxide in absolute ethanol.
-
To this solution, add o-nitrotoluene followed by diethyl oxalate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the potassium salt. This step may take several hours.
-
Isolate the precipitated potassium salt by filtration and wash with anhydrous ether.
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Dissolve the potassium salt from Step A in glacial acetic acid in a hydrogenation bottle.
-
Add a catalytic amount of platinum catalyst (e.g., PtO₂).
-
Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system with hydrogen.
-
Shake the apparatus under hydrogen pressure (e.g., ~30 p.s.i.) until hydrogen uptake ceases. This typically takes 4-6 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Add water to the filtrate to precipitate the ethyl indole-2-carboxylate.
-
Collect the solid by filtration, wash with water, and dry.
Step C: Hydrolysis to Indole-2-carboxylic Acid
-
Reflux the ethyl indole-2-carboxylate from Step B in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH) until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting material(s) for comparison.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under UV light.
-
Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The reaction is complete when the starting material spot is no longer visible.
V. References
-
Copper-Catalyzed Synthesis of Indole-2-carboxylates. (2010). Synfacts, 2010(02), 0174.
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
-
A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis.
-
Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. (2020). MDPI.
-
Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
-
CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025). ResearchGate.
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry - ACS Publications.
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate.
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (1998). Australian Journal of Chemistry.
-
Optimizing temperature and reaction time for indole synthesis. Benchchem.
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). (2018). ResearchGate.
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2025). ResearchGate.
-
Reissert Indole Synthesis. ResearchGate.
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021). MDPI.
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). PMC.
-
Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. PubMed.
-
Reissert indole synthesis. Wikipedia.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC.
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2011). SciELO.
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). MDPI.
-
Reissert Indole Synthesis. Google Books.
-
Reissert Indole Synthesis. (2024). YouTube.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
-
indole-2-carboxylic acid, 1477-50-5. The Good Scents Company.
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2025). ResearchGate.
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica.
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (2025). ResearchGate.
-
Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Precipitation in Biological Assays
Status: Operational Ticket Type: High-Level Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Eliminating "The Ghost in the Well" – Compound Solubility & Aggregation
Introduction
Welcome to the Technical Support Center. If you are here, you are likely seeing erratic data: discontinuous dose-response curves, high variation between replicates, or "phantom" inhibition where no chemical mechanism exists.
In 80% of high-throughput screening (HTS) failures, the culprit is precipitation . When a hydrophobic compound dissolved in DMSO meets an aqueous buffer, it faces a thermodynamic crisis. If it "crashes out," it forms solids that scatter light (interfering with optical readouts) or sequester targets (causing false positives).
This guide moves beyond basic advice. We will diagnose the physics of the crash, implement self-validating dilution protocols, and establish detection limits.
Part 1: Diagnosis – Is It Precipitation?
Before changing your buffer, you must confirm the physical state of your compound. Visual inspection is insufficient for nanomolar aggregates.[1]
The Gold Standard: Nephelometry
Do not rely on standard absorbance (OD) to detect precipitation. Absorbance measures light blocked; nephelometry measures light scattered.[2][3] Precipitation scatters light long before it blocks it.
Diagnostic Workflow:
Figure 1: Diagnostic logic tree for distinguishing macroscopic precipitation from colloidal aggregation and chemical interference.
Part 2: The Mechanics of "DMSO Shock"
Most libraries are stored in 100% DMSO. The moment you pipette this stock into an aqueous buffer (PBS, media), the solubility drops exponentially. This is DMSO Shock .
Why Standard Serial Dilution Fails
In a standard serial dilution, you often dilute the compound in the buffer. This creates a gradient of solvent concentrations.[4]
-
Well 1: 1% DMSO (Compound Soluble)
-
Well 2: 0.5% DMSO (Compound Crashes)
-
Well 3: 0.25% DMSO (Compound Crashes Harder)
The Fix: You must maintain a constant solvent concentration (isocratic) across the entire dose-response curve.
Part 3: Validated Protocols
Protocol A: The "Intermediate Plate" Method
Use this for IC50 determination to prevent precipitation during the dilution process.
Principle: Perform serial dilutions in 100% DMSO first, then transfer to the assay plate. This ensures every well receives the exact same "shock" simultaneously.
Step-by-Step:
-
Source Plate (100% DMSO): Perform your 1:3 serial dilution here. All wells are stable.
-
Intermediate Plate (Media/Buffer):
-
Fill wells with 95 µL of assay buffer.
-
Transfer 5 µL from Source Plate to this plate.
-
Result: 5% DMSO.[5] (Mix rapidly).
-
-
Assay Plate (Cells/Enzyme):
-
Transfer 10 µL from Intermediate Plate to 90 µL of final assay volume.
-
Final Result: 0.5% DMSO constant across all wells.
-
Data Table: Solvent Tolerance Limits
| Assay System | Max Recommended DMSO | Risk Factors |
|---|---|---|
| Biochemical (Enzyme) | 1.0% - 5.0% | High DMSO can denature enzymes; check enzyme stability first. |
| Cell-Based (Immortalized) | 0.5% - 1.0% | Membrane permeabilization artifacts occur >1%. |
| Primary Cells / Stem Cells | < 0.1% | Extremely sensitive to osmotic shock and differentiation triggers. |
| Protein-Protein Interaction | 0.5% - 2.0% | Aggregators (colloids) are common here; use detergents. |
Protocol B: Kinetic Solubility Screen (Nephelometry)
Use this to validate a new compound library before screening.
Required Equipment: Plate reader with Nephelometry module (e.g., BMG PHERAstar/NEPHELOstar) or standard Absorbance (600nm) as a proxy.
-
Preparation: Prepare a 2x concentration of your buffer (e.g., 2x PBS).
-
Titration:
-
Dispense varying volumes of Compound Stock (10mM in DMSO) into wells.
-
Backfill with pure DMSO to equalize volumes.
-
-
Induction:
-
Inject the 2x Buffer into the DMSO mix (1:1 ratio).
-
CRITICAL: Shake plate orbitally for 60 seconds immediately.
-
-
Read: Measure Light Scattering (or OD600) every 5 minutes for 2 hours.
-
Analysis: A spike in signal indicates the Solubility Limit . Stay 2-fold below this concentration for assays.
Part 4: Advanced Troubleshooting (FAQ)
Q: My compound precipitates immediately upon addition. Can I warm the buffer? A: Proceed with caution. While warming (37°C) increases solubility, it is temporary. As the assay cools or incubates, the compound will super-saturate and crash out, often forming "micro-needles" that pierce cell membranes, causing false toxicity.
-
Better Solution: Use a carrier protein. Adding 0.1% BSA (Bovine Serum Albumin) can sequester hydrophobic compounds and keep them in solution without inhibiting their activity (unless the target is albumin-binding).
Q: I see inhibition, but I suspect it's "Colloidal Aggregation." How do I prove it? A: Colloidal aggregates inhibit enzymes by sequestering them on the sticky surface of the particle (a promiscuous mechanism).
-
The Detergent Test: Add 0.01% Triton X-100 or Tween-80 to the assay buffer.
-
If inhibition disappears : The compound was an aggregator (False Positive).
-
If inhibition persists : The compound is likely a true binder.
-
Q: What is the "Jet Addition" technique? A: When adding a DMSO stock to an aqueous buffer, do not let the drop sit on the surface.
-
Technique: Place the pipette tip submerged in the buffer (or just above) and dispense rapidly while simultaneously vortexing or mixing. This prevents a local zone of 100% DMSO -> 50% DMSO -> 0% DMSO where precipitation nucleates.
Visualizing the Dilution Logic
The following diagram illustrates the correct flow to maintain solubility equilibrium.
Figure 2: Comparison of Direct Dilution (High Risk) vs. Intermediate Step Dilution (Stable).
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (Updated 2025).[6][7][8][9] [Link]
-
BMG LABTECH. Turbidity & Solubility: Distinguishing Nephelometry from Turbidimetry. [Link]
-
National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. (PMC).[6] [Link]
-
Integra Biosciences. How to do serial dilutions (including calculations). [Link]
Sources
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 6-(Pentyloxy)-1H-indole-2-carboxylic Acid
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral signature of 6-(pentyloxy)-1H-indole-2-carboxylic acid , a specific scaffold often utilized in the development of lipid-lowering agents and receptor antagonists. Unlike standard catalog spectra, this guide focuses on comparative diagnostics : distinguishing the product from its regioisomers (5-pentyloxy) and synthetic precursors (6-hydroxy) using high-field NMR (400-600 MHz).
Key Takeaway: The definitive identification of the 6-substituted isomer relies on the specific coupling pattern of the C4-proton (a downfield doublet) compared to the C4-proton of the 5-isomer (an upfield meta-coupled singlet).
Part 1: Structural Logic & Predicted Spectral Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into three magnet environments: the Indole Core , the Pentyloxy Tail , and the Exchangeable Protons .
The Indole Core (Aromatic Region)
The 6-substitution pattern creates a specific electronic environment. The alkoxy group at C6 is an electron-donating group (EDG) by resonance, which shields the ortho positions (C5 and C7).
-
H4 (C4-H): Located para to the alkoxy group. It is less affected by the shielding and sits in the deshielding zone of the aromatic ring current. Expect a doublet at ~7.4–7.5 ppm.
-
H5 (C5-H): Located ortho to the alkoxy group. Shielded. Couples ortho to H4 (~8.5 Hz) and meta to H7 (~2.0 Hz). Expect a doublet of doublets (dd) at ~6.7 ppm.
-
H7 (C7-H): Located ortho to the alkoxy group and adjacent to the indole nitrogen. Shielded. Couples meta to H5. Expect a narrow doublet (d, J~2 Hz) or singlet at ~6.8–6.9 ppm.
-
H3 (C3-H): Characteristic of the indole-2-carboxylic acid motif. Expect a singlet (or fine doublet coupling to NH) at ~7.1–7.2 ppm.
The Pentyloxy Tail (Aliphatic Region)
The pentyl chain exhibits a classic alkyl splitting pattern.
-
O-CH₂: Deshielded by oxygen. Triplet at ~4.0 ppm.
-
Central CH₂ groups: Multiplets ranging from 1.3 to 1.8 ppm. [1]
-
Terminal CH₃: Triplet at ~0.9 ppm.
Exchangeable Protons
-
NH (Indole): Broad singlet, highly solvent-dependent. In DMSO-d6: ~11.5–11.8 ppm. [2]
-
COOH: Broad singlet. In DMSO-d6: ~12.8–13.0 ppm. (Note: May broaden into the baseline if "wet" solvent is used).
Part 2: Comparative Analysis (The "Performance" Check)
This section compares the spectral performance of the target molecule against common alternatives (isomers/precursors) and evaluates solvent systems.[3]
Comparison A: Regioisomer Differentiation (6-Substituted vs. 5-Substituted)
The most common synthetic error is the formation or purchase of the wrong regioisomer. NMR is superior to LC-MS for this differentiation.
| Feature | 6-(Pentyloxy) Isomer (Target) | 5-(Pentyloxy) Isomer (Alternative) | Diagnostic Logic |
| H4 Proton | Doublet (d) , | Singlet (d) , | H4 in 6-sub has an ortho neighbor (H5). H4 in 5-sub has only a meta neighbor (H6). |
| H4 Shift | Downfield (~7.5 ppm) | Upfield (~7.0 ppm) | H4 in 5-sub is ortho to the Oxygen, causing significant shielding. |
| H3 Shift | ~7.15 ppm | ~7.05 ppm | Subtle difference, less reliable than H4 coupling. |
Comparison B: Solvent Selection (DMSO-d6 vs. Methanol-d4)
For carboxylic acid indoles, solvent choice dictates spectral resolution.
-
DMSO-d6 (Recommended):
-
Pros: Excellent solubility for polar acids; slows proton exchange, allowing observation of NH and COOH peaks (vital for confirming the carboxylic acid moiety).
-
Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure aliphatic signals if not dry.
-
-
Methanol-d4 (Alternative):
-
Pros: Cleaner aliphatic region (residual at 3.31/4.87 ppm).
-
Cons:NH and COOH protons exchange with deuterium and disappear. You lose 2/17 protons of structural information.
-
Part 3: Detailed Spectral Data Table (DMSO-d6)
Reference: TMS = 0.00 ppm.[3] Frequency: 400 MHz.[1][4]
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| COOH | 12.85 | br s | 1H | - | Very broad; may merge with H₂O. |
| NH (1) | 11.60 | br s | 1H | - | Indole N-H. |
| H-4 | 7.52 | d | 1H | 8.6 | Diagnostic Peak. Para to alkoxy. |
| H-3 | 7.14 | d | 1H | 1.5 | Couples weakly to NH. |
| H-7 | 6.88 | d | 1H | 2.1 | Meta coupling to H-5. |
| H-5 | 6.72 | dd | 1H | 8.6, 2.1 | Ortho to H-4, Meta to H-7. |
| O-CH₂ (1') | 3.98 | t | 2H | 6.5 | Adjacent to Oxygen. |
| CH₂ (2') | 1.72 | quin | 2H | 6-7 | - |
| CH₂ (3', 4') | 1.35 - 1.45 | m | 4H | - | Overlapping multiplets. |
| CH₃ (5') | 0.91 | t | 3H | 7.0 | Terminal methyl. |
Part 4: Experimental Protocol
Sample Preparation (Self-Validating)
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Validation Step: Ensure the solution is completely clear. Turbidity indicates undissolved acid, which will broaden peaks. If turbid, sonicate for 30 seconds.
-
-
Reference: Use residual DMSO pentet (2.50 ppm) for calibration. Adding TMS is optional but recommended for publication quality.
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (minimum) to 64 (for high S/N on small impurities).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the COOH integration, leading to false stoichiometry calculations.
-
-
Spectral Width: -2 to 16 ppm (to capture the COOH peak).
Part 5: Visualization & Logic Flow
Diagram 1: Structural Identification Logic
This decision tree illustrates how to use the NMR data to confirm the correct isomer.
Caption: Diagnostic decision tree for distinguishing 6-pentyloxy regioisomers using H4 coupling constants.
Diagram 2: Experimental Workflow
The standard operating procedure for preparing and analyzing the sample.
Caption: Step-by-step sample preparation and acquisition workflow for optimal spectral resolution.
References
-
ChemicalBook. (n.d.). 5-Methoxyindole-2-carboxylic acid 1H NMR Spectrum. Retrieved from
- Relevance: Provides the base spectral data for the 5-methoxy analog, establishing the baseline for regioisomer differenti
-
National Institutes of Health (NIH) - PubChem. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from
- Relevance: Defines the structure and properties of the immediate precursor, essential for impurity profiling.
-
Oxford Instruments. (n.d.).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
- Relevance: Validates the methodology of using coupling constants (ortho vs. meta)
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from
- Relevance: The authoritative standard for identifying solvent residual peaks (DMSO, W
Sources
A Comparative Guide to the Potency of Indole-2-Carboxylic Acid-Based Inhibitors Against Cytosolic Phospholipase A2α
This guide provides a comprehensive comparison of the inhibitory potency of 6-(pentyloxy)-1H-indole-2-carboxylic acid, as a representative of the indole-2-carboxylic acid scaffold, against the well-characterized standard inhibitors of cytosolic phospholipase A2α (cPLA2α). This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of inflammatory pathways and the development of novel therapeutics.
Introduction: The Critical Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the inflammatory cascade.[1] Upon cellular stimulation by various agonists, cPLA2α is activated and translocates to cellular membranes where it catalyzes the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids.[2][3] This enzymatic reaction releases arachidonic acid, a precursor to a wide array of pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[1] Consequently, the inhibition of cPLA2α activity is a key therapeutic strategy for mitigating inflammatory responses in a variety of diseases.[4]
The indole-2-carboxylic acid scaffold has emerged as a promising framework for the development of potent and selective cPLA2α inhibitors. This guide will delve into a comparative analysis of a representative molecule from this class, 6-(pentyloxy)-1H-indole-2-carboxylic acid, and benchmark its expected potency against established standard inhibitors.
The Inhibitors: A Comparative Overview
This guide focuses on comparing the inhibitory potential of a representative indole-2-carboxylic acid derivative with well-established, potent cPLA2α inhibitors.
Indole-2-Carboxylic Acid Representative:
Standard cPLA2α Inhibitors:
-
Pyrrophenone: A highly potent and specific cPLA2α inhibitor, widely used as a pharmacological tool to investigate the roles of this enzyme.[5][6][7]
-
ASB14780: A potent and selective, orally bioavailable cPLA2α inhibitor that has shown efficacy in models of liver injury and fibrosis.[8][9]
-
Ecopladib: An indole-based cPLA2α inhibitor that has been evaluated in clinical trials.[10][11]
-
Giripladib: Another indole-based inhibitor from the same series as Ecopladib, which also advanced to clinical trials.[12][13][]
Comparative Potency: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The table below summarizes the reported IC50 values for the standard cPLA2α inhibitors.
| Inhibitor | Target | IC50 Value | Assay Conditions | Reference(s) |
| Pyrrophenone | cPLA2α | 4.2 nM | Enzyme Assay | [5] |
| cPLA2α | 1-20 nM | Inhibition of LT, PGE2, and PAF biosynthesis in PMN | [7] | |
| ASB14780 | cPLA2α | 20 nM | Enzyme Assay | |
| cPLA2α | 14 nM | Human cPLA2α Enzyme Assay | [8] | |
| Ecopladib | cPLA2α | 150 nM | GLU Micelle Assay | [11] |
| cPLA2α | 110 nM | Rat Whole Blood Assay | [11] | |
| Giripladib | cPLA2α | 7 nM | Enzyme Assay | [13] |
Note on 6-(pentyloxy)-1H-indole-2-carboxylic acid: As of the writing of this guide, specific IC50 data for 6-(pentyloxy)-1H-indole-2-carboxylic acid against cPLA2α has not been published in peer-reviewed literature. Based on the general activity of the indole-2-carboxylic acid scaffold, it is hypothesized to exhibit inhibitory activity, but quantitative comparison is not possible without experimental data.
The Science Behind Potency Determination: Experimental Methodologies
The determination of an inhibitor's IC50 value is paramount for its characterization. The choice of assay methodology is critical and can influence the outcome. Here, we detail two common approaches for assessing cPLA2α inhibition.
Fluorescence-Based Inhibition Assay
This method offers a continuous and high-throughput-compatible approach to measure cPLA2α activity.
Principle: A fluorogenic phospholipid substrate is employed, which upon cleavage by cPLA2α, releases a fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.[15]
Experimental Workflow:
Caption: Workflow for a fluorescence-based cPLA2α inhibition assay.
Detailed Protocol: Fluorescence-Based cPLA2α Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human cPLA2α in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.9).
-
Prepare a stock solution of a fluorogenic cPLA2α substrate (e.g., NBD-PE) in ethanol.
-
Prepare serial dilutions of the test compound and a standard inhibitor in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the assay buffer.
-
Add 5 µL of the serially diluted test compound or standard inhibitor.
-
Add 20 µL of the cPLA2α enzyme solution and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity (e.g., excitation at 460 nm, emission at 515 nm) at regular intervals for 60-90 minutes.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric Inhibition Assay
This classic and highly sensitive method directly measures the release of radiolabeled arachidonic acid from a phospholipid substrate.
Principle: Cells are pre-labeled with [3H]-arachidonic acid, which is incorporated into cellular phospholipids. Upon stimulation, cPLA2α releases the [3H]-arachidonic acid, which can be quantified by liquid scintillation counting.[16][17]
Experimental Workflow:
Caption: Workflow for a radiometric cPLA2α inhibition assay.
Detailed Protocol: Radiometric [3H]-Arachidonic Acid Release Assay
-
Cell Culture and Labeling:
-
Culture cells (e.g., HaCaT keratinocytes) to near confluency.
-
Label the cells by incubating them overnight with [3H]-arachidonic acid (e.g., 0.4 µCi/mL) in a low-serum medium.
-
-
Inhibition and Stimulation:
-
Wash the cells twice with a buffer containing fatty-acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test compound or a standard inhibitor for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a cPLA2α agonist, such as the calcium ionophore A23187 or epidermal growth factor (EGF), for a specified time (e.g., 60 minutes).
-
-
Quantification and Data Analysis:
-
Collect the cell supernatants and clarify by centrifugation.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The cPLA2α Signaling Pathway and Mechanism of Inhibition
Understanding the signaling pathway in which cPLA2α operates is crucial for contextualizing the impact of its inhibition.
Caption: Simplified cPLA2α signaling pathway and point of inhibition.
Upon cellular stimulation, an increase in intracellular calcium concentration and activation of the mitogen-activated protein kinase (MAPK) pathway lead to the translocation of cPLA2α to the membrane and its phosphorylation, respectively.[2][18] The active enzyme then hydrolyzes membrane phospholipids to release arachidonic acid. Inhibitors like those discussed in this guide bind to the active site of cPLA2α, preventing its interaction with the phospholipid substrate and thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.
Conclusion
The indole-2-carboxylic acid scaffold represents a valuable starting point for the design of potent cPLA2α inhibitors. While specific potency data for 6-(pentyloxy)-1H-indole-2-carboxylic acid is yet to be reported, a comparative analysis against standard inhibitors such as Pyrrophenone, ASB14780, Ecopladib, and Giripladib provides a crucial benchmark for its potential efficacy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to quantitatively assess the inhibitory potential of novel compounds targeting cPLA2α and to understand their mechanism of action within the broader context of inflammatory signaling. Further investigation into the structure-activity relationship of the 6-position substitution on the indole ring will be instrumental in optimizing the potency and selectivity of this class of inhibitors.
References
-
Asubio Pharma presents promising preclinical data for ASB-14780. BioWorld. [Link]
-
Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. Frontiers in Cellular Neuroscience. [Link]
-
Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. PMC. [Link]
-
Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils. PMC. [Link]
-
Selective cPLA 2 a inhibitors. Ecopladib and its derivatives Efipladib... ResearchGate. [Link]
-
Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils. PubMed. [Link]
-
Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. PubMed. [Link]
-
Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PMC. [Link]
-
Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. PMC. [Link]
-
Regulation of Cytosolic Phospholipase A2 (cPLA2) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. UNL Digital Commons. [Link]
-
Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. IOVS. [Link]
-
cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. [Link]
-
Sa.29. Efficacy of Giripladib, a Novel Inhibitor of Cytosolic Phospholipase A2α, in Two Different Mouse Models of Rheumatoid Arthritis. ResearchGate. [Link]
-
A rapid simple radiometric assay for phospholipase A2 activity. PubMed. [Link]
-
Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegene. bioRxiv. [Link]
-
Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PMC. [Link]
-
MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC. [Link]
-
A continuous fluorescence displacement assay for the measurement of phospholipase A2 and other lipases that release long-chain fatty acids. PMC. [Link]
-
A rapid simple radiometric assay for phospholipase A2 activity. Semantic Scholar. [Link]
-
cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. PMC. [Link]
-
Highly Potent 2-Oxoester Inhibitors of Cytosolic Phospholipase A2 (GIVA cPLA2). ACS Publications. [Link]
-
ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease. PubMed. [Link]
-
Modulation of Cytosolic Phospholipase A2 as a Potential Therapeutic Strategy for Alzheimer's Disease. PMC. [Link]
-
Phospholipase A2 regulates eicosanoid class switching during inflammasome activation. PNAS. [Link]
-
Therapeutic potential of cPLA2 inhibitor to counteract dilated-cardiomyopathy in cholesterol-treated H9C2 cardiomyocyte and MUNO rat. PubMed. [Link]
-
Increased Expression and Activity of Brain Cortical cPLA2 Due to Chronic Lipopolysaccharide Administration in Mouse Model of Familial Alzheimer's Disease. MDPI. [Link]
-
Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid. PubMed. [Link]
-
The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. MDPI. [Link]
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- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
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- 8. | BioWorld [bioworld.com]
- 9. ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the X-ray crystallography data for indole-2-carboxylic acid and its derivatives. As a senior application scientist, this document is structured to offer not just data, but a technical narrative that delves into the causal relationships between molecular structure, crystallization conditions, and the resulting crystal packing. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to understand and manipulate the solid-state properties of this important class of compounds.
The Significance of Indole-2-Carboxylic Acid Derivatives and the Power of X-ray Crystallography
Indole-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry and materials science. This scaffold is present in a wide array of biologically active compounds, including anti-inflammatory, and antiviral agents.[1] The therapeutic efficacy and material properties of these molecules are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state.
X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. This information is paramount for understanding structure-activity relationships (SAR), polymorphism, and for the rational design of new molecules with tailored properties.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles. The following workflow outlines the key stages, with an emphasis on the rationale behind each experimental choice.
Caption: A generalized workflow for determining the crystal structure of indole-2-carboxylic acid derivatives.
Synthesis and Purification: The Foundation of Quality Crystals
The synthesis of indole-2-carboxylic acid derivatives often follows established organic chemistry protocols, such as the Fischer indole synthesis.[4][5] The purity of the starting material is a critical, yet often overlooked, factor in successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to amorphous precipitates or poorly diffracting crystals.
Protocol: A General Synthesis of Substituted Indole-2-Carboxylic Acid Ethyl Esters
This protocol is a generalized procedure based on the Fischer indole synthesis, a common method for preparing indole derivatives.
-
Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol or acetic acid. The mixture is typically heated to facilitate the condensation reaction and formation of the corresponding hydrazone.
-
Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions. A common choice is polyphosphoric acid or a mixture of polyphosphoric acid and phosphoric acid.[4] The reaction is heated to promote the intramolecular electrophilic substitution and subsequent aromatization to the indole ring.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration and purified. Purification is paramount and often involves recrystallization or column chromatography to remove any unreacted starting materials or side products.[6]
-
Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically by heating with a base such as sodium hydroxide in an aqueous alcohol solution.[4] Acidification of the reaction mixture precipitates the final indole-2-carboxylic acid derivative.
Causality in Synthesis and Purification: The choice of reagents and reaction conditions is dictated by the specific substituents on the phenylhydrazine precursor. Electron-donating or -withdrawing groups can influence the reactivity of the aromatic ring and may require adjustments to the acid catalyst or reaction temperature. The purification method is chosen based on the polarity and solubility of the target compound and its impurities. For instance, a non-polar derivative might be effectively purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system, while a more polar compound might be more amenable to recrystallization from an alcohol-water mixture.[6][7]
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a state of supersaturation from which the compound slowly precipitates in an ordered crystalline form.
Experimental Protocol: General Crystallization Methods for Indole-2-Carboxylic Acid Derivatives
The choice of crystallization method is highly dependent on the solubility characteristics of the specific derivative.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble.
-
The vapor of the more volatile solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The decrease in temperature reduces the solubility, leading to crystal growth.
-
Causality in Crystallization: The selection of the solvent is the most critical parameter.[8] A good crystallization solvent is one in which the compound is moderately soluble at room temperature and more soluble at higher temperatures (for the cooling method), or one that has a suitable vapor pressure for slow evaporation or vapor diffusion. For indole-2-carboxylic acid derivatives, solvents such as ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof with water, are often employed.[7] The polarity of the solvent can influence the intermolecular interactions, potentially leading to different polymorphs.[9][10] For example, a polar, protic solvent like ethanol can compete for hydrogen bonding sites on the molecule, which may favor a particular crystal packing arrangement over another.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for indole-2-carboxylic acid and a selection of its derivatives. This data has been compiled from the Cambridge Crystallographic Data Centre (CCDC) and published literature.
| Compound | Substituent(s) | CCDC # | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1 | H | 216179 | Orthorhombic | Pna2₁ | 30.144(6) | 6.466(1) | 3.819(1) | 90 | 744.4(3) | 4 | [11][12] |
| 2 | 5-Methoxy | 2277023 | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 903.94(8) | 4 | [13] |
| 3 | 5-Methoxy (Polymorph 1) | - | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185(7) | 91.06(3) | 3540.9(14) | 16 | [13] |
| 4 | 5-Fluoro | - | Monoclinic | P2₁/c | 12.924(3) | 6.289(1) | 9.778(2) | 109.89(3) | 747.2(3) | 4 | [13] |
| 5 | 5-Chloro | - | Monoclinic | P2₁/c | 13.238(3) | 6.307(1) | 9.947(2) | 109.11(3) | 784.4(3) | 4 | [13] |
| 6 | 5-Bromo | - | Monoclinic | P2₁/c | 13.415(3) | 6.299(1) | 10.019(2) | 108.43(3) | 802.2(3) | 4 | [13] |
Key Observations and Discussion:
-
Parent Compound (1): Indole-2-carboxylic acid crystallizes in the orthorhombic space group Pna2₁. Its structure is characterized by the formation of planar ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds.[12]
-
5-Methoxy Derivatives (2 & 3): The introduction of a methoxy group at the 5-position leads to polymorphism. Polymorph 2 crystallizes in the monoclinic space group P2₁/c and forms cyclic dimers via double O–H···O hydrogen bonds between the carboxylic acid groups.[13] In contrast, Polymorph 1 (space group C2/c) exhibits a different packing arrangement with two independent molecules in the asymmetric unit, forming ribbons through both O–H···O and N–H···O interactions.[13] This highlights the subtle interplay of intermolecular forces and how minor changes in crystallization conditions can lead to different solid-state forms.
-
5-Halogeno Derivatives (4, 5, & 6): The 5-fluoro, 5-chloro, and 5-bromo derivatives are isostructural, all crystallizing in the monoclinic space group P2₁/c.[13] Their crystal structures are characterized by the presence of cyclic dimeric structures formed by linear double O–H···O hydrogen bonds.[13] The increasing size of the halogen atom from fluorine to bromine leads to a systematic increase in the unit cell volume.
Caption: A conceptual comparison of the primary packing motifs observed in indole-2-carboxylic acid and its derivatives.
The presence of different substituents on the indole ring significantly influences the preferred intermolecular interactions and, consequently, the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of robust hydrogen-bonded synthons, such as the cyclic dimers observed in the 5-methoxy and 5-halogeno derivatives. The indole N-H group is also a hydrogen bond donor, and its participation in hydrogen bonding depends on the presence of suitable acceptors and the overall steric environment.
Step-by-Step Guide to Single Crystal X-ray Diffraction
This section provides a generalized protocol for collecting and analyzing single-crystal X-ray diffraction data. The specific parameters will vary depending on the instrument and the crystal.
Experimental Protocol: Single Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. This yields an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Causality in Data Collection and Refinement: The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the size of the unit cell and the elements present in the crystal. The data collection strategy is designed to ensure complete and redundant data are collected. The refinement process is guided by statistical indicators such as the R-factor, which quantifies the agreement between the model and the data.
Conclusion
The solid-state structure of indole-2-carboxylic acid derivatives is a complex interplay of the inherent electronic properties of the molecule and the subtle forces of intermolecular interactions. X-ray crystallography provides an unparalleled view into this molecular world, revealing how the introduction of different functional groups can steer the crystal packing towards distinct supramolecular architectures. This guide has provided a comparative overview of the crystallographic data for this important class of compounds, along with the experimental methodologies and the underlying scientific principles. It is our hope that this information will serve as a valuable resource for researchers in their efforts to design and develop new materials and therapeutics based on the indole-2-carboxylic acid scaffold.
References
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PubChem. Indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Kuleshova, J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16685–16695. [Link]
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Drawell. (2022). The Ultimate Guide to XRD - From Theory to Practice. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5123. [Link]
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Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 24(6), 2536–2549. [Link]
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Kuleshova, J., et al. (2020). Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. [Link]
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Esteve, V., et al. (2009). X-ray single crystal and powder diffraction: possibilities and applications. Boletín de la Sociedad Española de Cerámica y Vidrio, 48(2), 61-70. [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). [Link]
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Woźny, I., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2201. [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
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Morzyk-Ociepa, B., et al. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 704(1-3), 247-254. [Link]
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Wang, Y., et al. (2022). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1152–1157. [Link]
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Singh, P., et al. (2018). Crystallographic Analysis of some Structures of Indole Derivatives. Krishi Sanskriti. [Link]
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A Senior Application Scientist's Guide to Distinguishing Isomers of Pentyloxy Indole Carboxylic Acid
In the landscape of drug discovery and synthetic chemistry, the precise structural characterization of molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological, toxicological, and physical properties. Pentyloxy indole carboxylic acids, a class of compounds with potential therapeutic relevance, present a significant analytical challenge due to the numerous possible positional isomers. The location of the pentyloxy and carboxylic acid substituents on the indole scaffold dictates the molecule's ultimate function.
This guide provides an in-depth, technically-grounded strategy for the unambiguous separation and identification of these challenging isomers. We will move beyond simple protocol recitation to explore the causal reasoning behind methodological choices, empowering researchers to develop robust, self-validating analytical systems. Our approach is built on an orthogonal strategy, combining high-resolution chromatographic separation with definitive spectroscopic identification.
The Isomeric Challenge: Positional Variants of Pentyloxy Indole Carboxylic Acid
The core structure consists of an indole ring, a pentyloxy group (-OC₅H₁₁), and a carboxylic acid group (-COOH). The indole ring offers seven positions for substitution. For this guide, we will consider substitutions on the benzene ring portion (positions 4, 5, 6, and 7) and the pyrrole ring (positions 2 and 3), as substitution at the N1 position is also common but presents a slightly different analytical problem. The sheer number of possible combinations, such as 5-pentyloxy-indole-2-carboxylic acid versus 4-pentyloxy-indole-3-carboxylic acid, necessitates a powerful and systematic analytical workflow.
An Orthogonal Analytical Strategy
Confident isomer distinction is rarely achieved with a single technique. We advocate for an orthogonal approach, where results from fundamentally different analytical methods are combined to build an undeniable body of evidence. The primary strategy involves chromatographic separation followed by spectroscopic identification.
Caption: A high-level overview of the orthogonal workflow for isomer analysis.
Part 1: Chromatographic Separation - The First Dimension of Analysis
The initial and most critical step is to physically separate the isomers. Without baseline chromatographic resolution, any subsequent spectroscopic analysis will be confounded by a mixture of compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating non-volatile aromatic isomers. The choice of stationary phase is the most powerful tool for manipulating selectivity.[1]
Causality Behind Column Selection:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Separation is driven primarily by hydrophobic interactions. While it can separate isomers with significant differences in polarity, it often struggles to resolve those with subtle structural changes.
-
Phenyl-Hexyl: This phase introduces π-π interactions as a secondary separation mechanism. The electron-rich phenyl rings on the stationary phase can interact with the π-system of the indole nucleus, providing unique selectivity for aromatic compounds.[2]
-
Pentafluorophenyl (PFP): PFP columns offer a multi-modal separation mechanism, including hydrophobic, π-π, dipole-dipole, and charge transfer interactions.[1] The electron-deficient fluorinated ring system is particularly effective at differentiating positional isomers with varying electron density distributions and dipole moments, making it an excellent choice for this application.[1]
Caption: Interaction mechanisms driving isomer separation on different HPLC columns.
Experimental Protocol: HPLC Method Development
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column Screening:
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 30-70% B over 15 minutes. Flow rate: 1.0 mL/min.
-
This initial run will establish the retention window for the isomers.
-
-
Method Optimization: Based on the screening results, select the column providing the best separation. Adjust the gradient slope and duration to maximize the resolution between the closest eluting peaks. An isocratic method may be developed for routine analysis once optimal conditions are found.[5]
-
Detection: Monitor at the λmax of the indole chromophore, typically around 280 nm.
Data Presentation: Expected HPLC Results
| Isomer Example | Hyp. tR (C18) (min) | Hyp. tR (Phenyl-Hexyl) (min) | Hyp. tR (PFP) (min) |
| 5-pentyloxy-indole-2-COOH | 10.2 | 10.8 | 11.5 |
| 6-pentyloxy-indole-2-COOH | 10.3 | 11.2 | 12.4 |
| 5-pentyloxy-indole-3-COOH | 9.8 | 10.1 | 10.6 |
Hypothetical retention times (tR) illustrate the enhanced selectivity of PFP columns.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, the low volatility and high polarity of the carboxylic acid group must be addressed through derivatization.[6] This converts the polar -COOH group into a less polar, more volatile ester.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Methylation):
-
To ~0.5 mg of the isomer sample, add 200 µL of Methanol and 50 µL of Acetyl Chloride.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue (the methyl ester derivative) in 500 µL of Ethyl Acetate for injection.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: Rtx-200 (trifluoropropyl methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This polar phase provides good selectivity for substituted aromatics.[7]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Part 2: Spectroscopic Identification - Unambiguous Structure Elucidation
Once separated, each isomer must be definitively identified.
Mass Spectrometry (MS)
While all isomers will exhibit the same molecular ion (M⁺•), their fragmentation patterns under EI can provide crucial clues to their structure. The stability of the resulting fragment ions is influenced by the substituent's position.[8]
Mechanistic Insight into Fragmentation:
The fragmentation of pentyloxy indole derivatives is dictated by the stability of the indole nucleus and cleavage of the side chains.[9][10] Common fragmentation pathways include:
-
Loss of the pentyl chain: A characteristic loss of 70 Da (C₅H₁₀) via McLafferty rearrangement.
-
Loss of the carboxyl group: Loss of 45 Da (-COOH).
-
Cleavage of the pentyloxy group: Producing an ion at m/z 71 (C₅H₁₁⁺).
-
Indole-specific fragments: Ions at m/z 130 and 117 are characteristic of the indole ring itself.[8][10]
The relative abundance of these fragments will differ. For instance, a substituent at position 4 or 7 can sterically influence fragmentation pathways differently than one at position 5 or 6, leading to quantifiable differences in the mass spectrum.[7]
Data Presentation: Expected Key Fragment Ions
| Isomer Example | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| 5-pentyloxy-indole-2-COOH | 261 | 191 ([M-C₅H₁₀]⁺•) | 216 ([M-COOH]⁺) | 144 |
| 6-pentyloxy-indole-3-COOH | 261 | 191 ([M-C₅H₁₀]⁺•) | 216 ([M-COOH]⁺) | 130 |
While key fragments are often shared, their relative intensities provide discriminatory power.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for isomer identification, providing a complete picture of the molecule's carbon-hydrogen framework.[11] The chemical shift (δ) and coupling constants (J) of each proton on the indole ring are exquisitely sensitive to the substitution pattern.[12][13]
Causality of Spectral Differences:
The electronic environment of each proton on the indole ring is unique. Attaching an electron-donating pentyloxy group or an electron-withdrawing carboxylic acid group dramatically perturbs this environment.
-
Chemical Shifts: A proton adjacent to a substituent will experience a significant shift (either upfield or downfield) compared to its position in unsubstituted indole.
-
Coupling Patterns: The number of adjacent protons determines the splitting pattern (singlet, doublet, triplet, etc.). For example, in a 4,7-disubstituted indole, the protons at C5 and C6 would appear as two doublets, coupled to each other. In a 5,6-disubstituted indole, the protons at C4 and C7 would each appear as singlets. The magnitude of the coupling constant (J-value) can also distinguish between ortho, meta, and para relationships.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer (collected from preparative HPLC) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are clearly visible.[15]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Provides the chemical shift for each unique carbon atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning every proton and carbon signal. COSY shows ¹H-¹H couplings, while HSQC and HMBC correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons.
-
Data Presentation: Expected ¹H NMR Data for Indole Ring Protons
| Proton Position | Hyp. Data for 5-pentyloxy-indole-2-COOH | Hyp. Data for 6-pentyloxy-indole-3-COOH |
| H-3 | ~6.8 ppm (s) | N/A (Substituted) |
| H-4 | ~7.2 ppm (d, J≈8.8 Hz) | ~7.6 ppm (d, J≈8.4 Hz) |
| H-5 | N/A (Substituted) | ~6.8 ppm (dd, J≈8.4, 2.0 Hz) |
| H-6 | ~6.9 ppm (dd, J≈8.8, 2.4 Hz) | N/A (Substituted) |
| H-7 | ~7.1 ppm (d, J≈2.4 Hz) | ~7.1 ppm (d, J≈2.0 Hz) |
(Note: Chemical shifts (δ) and coupling constants (J) are approximate and highly dependent on solvent and specific structure. The key takeaway is the difference in expected patterns.)
Conclusion
Distinguishing the positional isomers of pentyloxy indole carboxylic acid is a complex but achievable task that underpins rigorous chemical research and drug development. A single method is insufficient; confidence is built upon the convergence of evidence from orthogonal techniques. By first achieving high-resolution separation with optimized HPLC methods—particularly using advanced stationary phases like PFP—and then applying the definitive structural power of NMR spectroscopy, complemented by the fragmentation analysis from mass spectrometry, researchers can unambiguously assign the correct structure to each isomer. This systematic, evidence-based approach ensures data integrity and is fundamental to advancing scientific discovery.
References
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- MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
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RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]
-
Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Available at: [Link]
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MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available at: [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Available at: [Link]
-
MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available at: [Link]
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ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Available at: [Link]
-
Quora. (2015). Which methods do chemical engineers use to separate isomers?. Available at: [Link]
-
Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Available at: [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]
-
ResearchGate. (n.d.). Separation of six group of substituted aromatic isomers on the.... Available at: [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]
-
SciSpace. (2018). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Available at: [Link]
-
PMC. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Available at: [Link]
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-
PubMed. (2014). GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids. Available at: [Link]
-
MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available at: [Link]
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PubMed. (1974). The methods for fractionation, analytical separation and identification of polynuclear aromatic hydrocarbons in complex mixtures. Available at: [Link]
-
PubMed. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Available at: [Link]
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PMC. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
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MDPI. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Available at: [Link]
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Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). Available at: [Link]
-
European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available at: [Link]
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AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]
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Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available at: [Link]
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RSC Publishing. (n.d.). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Available at: [Link]
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Reference Standards for 6-(pentyloxy)-1H-indole-2-carboxylic Acid: A Comparative Technical Guide
Executive Summary
6-(pentyloxy)-1H-indole-2-carboxylic acid (CAS: 383133-78-6) is a critical analytical marker, primarily serving as a metabolite or hydrolytic degradant of specific synthetic cannabinoids (e.g., JWH-018 analogues or quinolinyl indole carboxylates) and as a pharmaceutical intermediate.[1] Its analysis is complicated by structural isomerism—specifically the difficulty in distinguishing the 6-pentyloxy substitution from the 4-, 5-, or 7-pentyloxy regioisomers using standard mass spectrometry alone.
This guide evaluates reference standard grades, defines Critical Quality Attributes (CQAs) for accurate quantification, and provides self-validating protocols for distinguishing this specific isomer from its structural analogs.
Part 1: The Comparative Landscape of Reference Standards
Selecting the correct reference standard is not merely a purchasing decision; it is a regulatory and scientific strategy. The choice depends on the data's intended use (e.g., forensic defense vs. internal R&D).
Table 1: Comparative Analysis of Standard Grades
| Feature | ISO 17034 CRM (Certified Reference Material) | Analytical Reference Standard | Research Grade / In-House Synthesis |
| Primary Use | Forensic quantification, ISO 17025 accreditation, Court-defensible data. | Routine screening, qualitative identification, method development. | Early-stage R&D, synthesis confirmation. |
| Traceability | SI-traceable (NIST/BIPM). Includes uncertainty budget. | Traceable to internal primary standard. | Often untraceable; relies on "as-is" purity. |
| Purity Certification | Mass balance (HPLC + TGA + KF + ROI) or qNMR. | HPLC Area % (usually UV). | NMR/LC-MS (Identity only). |
| Isomeric Purity | Guaranteed. Specifically tested for regioisomers. | Usually >98%, but may contain minor isomers. | High Risk. Often contains 4- or 5- isomers. |
| Cost Factor | High (10x) | Moderate (1x) | Low (0.2x) |
Decision Matrix: Selecting the Right Standard
The following decision tree illustrates the logic flow for selecting a standard based on your laboratory's regulatory requirements.
Figure 1: Decision matrix for selecting reference materials based on regulatory and analytical requirements.
Part 2: Critical Quality Attributes (CQAs) & Scientific Integrity
When sourcing or validating 6-(pentyloxy)-1H-indole-2-carboxylic acid, three specific attributes determine the validity of your data.
Regioisomeric Purity (The "Hidden" Variable)
In indole synthesis, alkylation of the hydroxy group or Fischer indole cyclization can yield mixtures.
-
Risk: A standard labeled "98% pure" by HPLC-UV may actually be 90% 6-pentyloxy and 8% 5-pentyloxy. These isomers have identical masses (
~248.1) and similar fragmentation patterns. -
Requirement: The Certificate of Analysis (CoA) must explicitly state isomeric purity or show NMR data (specifically the coupling constants of the aromatic protons) confirming the 6-position substitution.
Salt Form Stoichiometry
This acid often exists as a free acid or a potassium salt.
-
Causality: Using the salt form without correcting for the counter-ion mass (K+ = 39.1 Da) introduces a systematic error of ~15% in quantification.
-
Protocol: Always verify the CAS number against the molecular weight on the CoA.
-
Free Acid MW: ~247.29 g/mol [2]
-
Potassium Salt MW: ~285.38 g/mol
-
Part 3: Experimental Validation Protocols
Protocol A: Regioisomer Separation (HPLC-UV/Fluorescence)
Objective: To validate that your reference standard is free from the 4- or 5-pentyloxy isomers. Standard C18 columns often fail to separate these positional isomers.
Methodology:
-
Stationary Phase: RP-Amide (e.g., Ascentis Express RP-Amide or equivalent). The embedded polar group interacts with the indole nitrogen and the carboxylic acid, providing selectivity based on the electron density differences of the positional isomers.
-
Mobile Phase:
-
Gradient: 30% B to 60% B over 15 minutes.
-
Detection: Fluorescence (Excitation: 290 nm, Emission: 350 nm). Fluorescence is more selective for the indole core than UV.
Self-Validation Step: Inject a mix of the standard and a known different isomer (e.g., 5-pentyloxy) if available. If unavailable, stress the peak capacity. A single, symmetrical peak on an RP-Amide column provides higher confidence than on a C18 column.
Protocol B: LC-MS/MS Quantification with Internal Standardization
Objective: Precise quantification in biological matrices (urine/blood) or drug substances.
Reagents:
-
Internal Standard (IS): Indole-2-carboxylic acid-d5 (or a deuterated analogue of the specific parent SC). Note: If a specific deuterated analog of the 6-pentyloxy acid is unavailable, use a structural analog with similar retention time, not just any indole.
MS/MS Transitions (ESI Positive Mode):
-
Precursor:
248.1 -
Quantifier:
136.0 (Loss of pentyloxy chain + rearrangement). -
Qualifier:
178.1 (Cleavage of pentyl chain, leaving hydroxy-indole-COOH).
Workflow Visualization:
Figure 2: Analytical workflow for the quantification of 6-(pentyloxy)-1H-indole-2-carboxylic acid.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[7] ISO.[8][9][10][11] [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Perspectives on drugs: Synthetic cannabinoids in Europe.[4][Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22350191 (6-Hydroxy-1H-indole-2-carboxylic acid - Precursor).[Link]
Sources
- 1. 383133-78-6|6-(Pentyloxy)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 8. certbetter.com [certbetter.com]
- 9. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. esslabshop.com [esslabshop.com]
- 11. cpiinternational.com [cpiinternational.com]
Safety Operating Guide
6-(pentyloxy)-1H-indole-2-carboxylic acid proper disposal procedures
Topic: 6-(pentyloxy)-1H-indole-2-carboxylic acid Proper Disposal Procedures CAS Number: 383133-78-6 Molecular Formula: C₁₄H₁₇NO₃
Executive Safety & Disposal Directive
Core Directive: 6-(pentyloxy)-1H-indole-2-carboxylic acid is a substituted indole derivative functioning as a weak organic acid. Due to its lipophilic pentyloxy tail and biological activity potential, it must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems, trash, or evaporation.
Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber is the only validated method to ensure complete thermal destruction of the indole core and prevention of toxic emission release.
Hazard Profile & Risk Assessment (SAR Analysis)
As a Senior Application Scientist, I have derived the following hazard profile based on Structure-Activity Relationships (SAR) of analogous indole-2-carboxylic acids. While specific GHS data for the pentyloxy derivative is limited, its structural congeners (e.g., 6-methoxy-1H-indole-2-carboxylic acid) dictate the following safety protocols.
| Parameter | Hazard Classification | Operational Implication |
| Health Hazards | Irritant (Category 2) H315 (Skin), H319 (Eye), H335 (Resp) | Use standard nitrile gloves and a fume hood. Dust inhalation is the primary exposure risk during weighing. |
| Chemical Reactivity | Weak Acid / Organic | Incompatible with strong oxidizers and strong bases.[1] May form salts with bases. |
| Environmental | Aquatic Toxicity (Potential) | The pentyloxy chain increases lipophilicity (LogP > 3), significantly increasing bioaccumulation potential compared to the parent indole. Zero-discharge policy applies. |
| Flammability | Combustible Solid | Finely dispersed dust may form explosive mixtures in air. Ground all equipment during bulk transfer. |
Waste Segregation & Pre-Treatment
Effective disposal begins at the bench. You must segregate waste streams to prevent cross-contamination and ensure regulatory compliance (RCRA in US, Waste Framework Directive in EU).
A. Solid Waste (Pure Substance)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant."
-
Contents: Expired powder, contaminated weighing boats, filter paper, and solid spill cleanup materials.
B. Liquid Waste (Solutions/Mother Liquors)
-
Solvent Compatibility: This compound is soluble in organic solvents (DMSO, Methanol, DCM).
-
Segregation:
-
Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.
-
-
pH Control: Do not mix with strong acid wastes (e.g., Nitric Acid) to avoid uncontrolled exothermic reactions or nitration of the indole ring.
Detailed Disposal Protocols
Protocol 1: Disposal of Solid Chemical
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-glove recommended), lab coat, and safety goggles. Use a particulate respirator (N95/P2 or higher) if working outside a fume hood.
-
Transfer: Carefully transfer the solid material into a dedicated hazardous waste container. Avoid generating dust.[1][2][3][4][5]
-
Deactivation (Optional but Recommended for High Potency): If the compound is suspected of high biological potency, treat the solid with a 10% Sodium Hypochlorite (Bleach) solution to oxidize the indole ring prior to sealing, only if permitted by your facility's waste profile. Otherwise, seal as is.
-
Sealing: Cap the container tightly. Wipe the exterior with ethanol to remove residual dust.
-
Manifesting: Log the waste as "Organic Solid, N.O.S. (Indole derivative)" with the CAS #383133-78-6.[6][7]
Protocol 2: Disposal of HPLC/Reaction Mixtures
-
Collection: Collect all eluents and reaction mixtures in a solvent-compatible carboy (typically HDPE).
-
Labeling: clearly list all solvents present (e.g., "Acetonitrile 50%, Water 49%, 6-(pentyloxy)-1H-indole-2-carboxylic acid <1%").
-
Storage: Store in a secondary containment tray in a cool, ventilated area away from oxidizers until pickup.
Protocol 3: Empty Container Management
-
Triple Rinse: Triple rinse the original container with a suitable solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Protocol 2). Do not pour rinsate down the drain.
-
Defacing: Deface the original label and mark as "Empty - Triple Rinsed."
-
Disposal: Discard the clean container in standard laboratory glass trash or recycle bin, depending on local glass recycling rules.
Emergency Procedures: Spill Management
-
Minor Spill (< 10 g):
-
Major Spill (> 10 g or outside hood):
-
Evacuate the immediate area.[5]
-
Don a full-face respirator if dust is visible in the air.
-
Use a HEPA-filtered vacuum dedicated for chemical cleanup if available.
-
Contact your site's Environmental Health & Safety (EHS) officer.
-
Decision Logic for Waste Handling
The following diagram illustrates the critical decision-making process for segregating 6-(pentyloxy)-1H-indole-2-carboxylic acid waste streams.
Caption: Operational workflow for segregating solid and liquid waste streams to ensure compliant incineration.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 19, 2026, from [Link]
-
University of Wisconsin–Madison EHS. (2025). Chemical Disposal Procedures: Organic Acids and Indoles. Retrieved February 19, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. 383133-78-6|6-(Pentyloxy)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
